molecular formula C21H25NO4 B067261 Boc-(S)-3-Amino-4,4-diphenyl-butyric acid CAS No. 190190-50-2

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Número de catálogo: B067261
Número CAS: 190190-50-2
Peso molecular: 355.4 g/mol
Clave InChI: YLGVWWIOFMUJSK-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a chiral, non-proteinogenic amino acid derivative of significant value in medicinal chemistry and peptide research. This building block features a Boc (tert-butoxycarbonyl) protecting group on the amine, ensuring stability and orthogonal deprotection for solid-phase peptide synthesis (SPPS) and other multi-step synthetic schemes. The stereochemically defined (S)-configuration at the 3-amino center is critical for creating enantiomerically pure compounds, while the unique 4,4-diphenyl moiety introduces substantial steric bulk and hydrophobicity. This structural motif is instrumental in probing peptide backbone conformations and for the rational design of conformationally constrained peptide mimetics. Researchers utilize this compound extensively in the development of novel therapeutic agents, particularly in targeting protein-protein interactions and GPCRs (G-Protein Coupled Receptors), where the diphenyl group can be engineered to engage in critical π-π stacking interactions within hydrophobic binding pockets. Its primary application lies in the synthesis of complex peptides, peptidomimetics, and as a key intermediate for libraries of small molecules in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVWWIOFMUJSK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139028
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190190-50-2
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190190-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and synthetic utility of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid. This compound is a valuable chiral building block, particularly in the fields of peptide synthesis and drug discovery. Its unique structural features, including the bulky diphenyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it a critical component for creating complex molecular architectures with specific stereochemistry.[1][2]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid[3]
Molecular Formula C21H25NO4[3]
Molecular Weight 355.4 g/mol [3]
Synonyms (S)-Boc-gamma,gamma-diphenyl-beta-Homoala-OH, Boc-4-phenyl-L-b-homophenylalanine[3]

Note: A specific CAS Number for the (S)-enantiomer is not consistently cited in major chemical databases. Researchers should verify the identity of the compound through analytical methods.

Role in Synthetic Chemistry

This compound is primarily utilized as a specialized amino acid derivative in organic synthesis. The Boc protecting group is crucial for preventing unwanted side reactions at the amine terminus during peptide coupling, allowing for controlled and sequential chain elongation.[1][4] The diphenyl moiety provides a rigid, hydrophobic scaffold that can be leveraged to design peptides and small molecules with enhanced stability, improved bioavailability, or novel biological activities.[1]

The logic for employing a Boc-protected amino acid in synthesis is based on a protection-deprotection strategy, which is fundamental to modern peptide chemistry.

Boc_Protection_Logic Start Free Amino Acid ((S)-3-Amino-4,4-diphenyl-butyric acid) Boc_Protection Boc Protection (e.g., with Boc-anhydride) Start->Boc_Protection Protected_AA This compound (Stable Intermediate) Boc_Protection->Protected_AA Coupling Peptide Coupling (Amide bond formation) Protected_AA->Coupling Coupling->Protected_AA  Another coupling cycle Deprotection Boc Deprotection (Acidic conditions, e.g., TFA) Coupling->Deprotection Elongated_Peptide Elongated Peptide Chain Deprotection->Elongated_Peptide

Caption: Logic of Boc-protection in synthetic chemistry.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized methodology for incorporating this amino acid into a peptide chain.

Objective: To incorporate this compound into a growing peptide chain on a solid support resin.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid[4]

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, DIC/HOBt)

  • Isopropyl alcohol (IPA)

Methodology:

  • Resin Swelling: The peptide-resin is swollen in DCM within a reaction vessel.

  • Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[4] This exposes a free amine group for the next coupling step.

  • Washing: The resin is thoroughly washed with DCM and IPA to remove residual TFA and by-products.

  • Neutralization: The protonated amine is neutralized by washing with a solution of DIPEA in DCM to prepare it for coupling.

  • Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU) in the presence of DIPEA and then added to the reaction vessel containing the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete amide bond formation.

  • Washing: The resin is washed again with DCM and IPA to remove excess reagents and uncoupled amino acid.

  • Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, the full peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

The workflow for a single coupling cycle in SPPS is illustrated below.

SPPS_Workflow cluster_resin Peptide-Resin cluster_result Result Resin_Start Resin with N-Boc-Protected Peptide Deprotection Step 1: Boc Deprotection (50% TFA in DCM) Resin_Start->Deprotection Wash_1 Step 2: Washing (DCM, IPA) Deprotection->Wash_1 Neutralization Step 3: Neutralization (DIPEA in DCM) Wash_1->Neutralization Coupling Step 4: Coupling (Add activated this compound) Neutralization->Coupling Wash_2 Step 5: Washing (DCM, IPA) Coupling->Wash_2 Resin_End Resin with Elongated N-Boc-Peptide Wash_2->Resin_End Resin_End->Deprotection Next Cycle

Caption: A single coupling cycle in Boc-SPPS.

References

Potential applications of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

Abstract

This compound is a non-proteinogenic, chiral amino acid derivative that serves as a highly valuable building block in modern medicinal chemistry and drug development. Its unique structural features—a stereodefined center, a robust Boc-protecting group, and a bulky diphenylmethane (benzhydryl) moiety—make it an ideal scaffold for creating complex, biologically active molecules. This guide explores its potential applications, focusing on its role as a core component in the synthesis of enzyme inhibitors and other therapeutic agents. Detailed experimental protocols, workflow diagrams, and data presentation are provided for researchers and drug development professionals.

Introduction: A Profile of a Versatile Building Block

In the landscape of pharmaceutical synthesis, chiral intermediates are paramount for developing stereospecific drugs. This compound stands out due to three key features:

  • Defined Stereochemistry: The (S)-configuration at the C3 position is critical for achieving selective interactions with chiral biological targets like enzyme active sites and receptors.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group on the amine is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, allowing for controlled, sequential synthesis, particularly in peptide and peptidomimetic chemistry.

  • Diphenyl Moiety: The geminal diphenyl group provides significant steric bulk and lipophilicity. This benzhydryl group is a recognized "privileged structure," known to interact favorably with various biological targets, including G-protein coupled receptors and enzyme active sites.

These characteristics position the molecule as a prime candidate for constructing novel therapeutics, particularly as a scaffold for enzyme inhibitors.

Core Application: A Scaffold for Enzyme Inhibitors

While direct applications in marketed drugs are not extensively documented, the structural alerts within this compound strongly suggest its utility in inhibitor design. Analogous structures, such as 3-amino-4-phenylbutanoic acid derivatives, have been patented as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis and a key target for the treatment of type 2 diabetes.[1][2]

The core hypothesis is that the (S)-3-amino-4,4-diphenyl-butyric acid scaffold can be elaborated—for instance, through N-acylation after Boc deprotection—to generate potent and selective inhibitors of various enzymes. The diphenyl group can occupy hydrophobic pockets within an enzyme's active site, while the newly formed amide bond can form critical hydrogen bonds, anchoring the inhibitor.

Proposed Inhibitor Design and Synthesis Workflow

A common strategy in drug discovery is to take a core amino acid scaffold and append various functional groups to probe the structure-activity relationship (SAR). A logical workflow for utilizing this compound involves a two-step process: (1) acidic removal of the Boc protecting group to liberate the free amine, and (2) coupling of the resulting amine with a selected carboxylic acid to form a stable amide bond.

Caption: Synthetic workflow for elaborating the core scaffold.

Quantitative Data Summary (Illustrative)

To evaluate the potential of derivatives synthesized from this scaffold, in vitro enzyme inhibition assays would be performed. The following table presents illustrative data for a hypothetical series of N-acyl derivatives against the DPP-IV enzyme, demonstrating how structure-activity relationships could be analyzed.

Compound IDR-Group (from R-COOH)DPP-IV Inhibition IC₅₀ (nM)
Hypothetical-01 Pyrazine-2-carbonyl75
Hypothetical-02 Thiazole-4-carbonyl120
Hypothetical-03 5-(Trifluoromethyl)furan-2-carbonyl25
Hypothetical-04 Phenylacetyl450

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to show how quantitative results for derivatives of the core compound would be structured.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a hypothetical N-acyl derivative from this compound.

Protocol 1: Boc Group Deprotection

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine as a trifluoroacetate (TFA) salt.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve this compound (e.g., 3.55 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (20 mL) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add cold diethyl ether (50 mL) to the resulting oil to precipitate the product.

  • Stir the suspension for 15 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with additional cold diethyl ether (2 x 20 mL) and dry under high vacuum to yield (S)-3-Amino-4,4-diphenyl-butyric acid TFA salt as a white solid.

Protocol 2: Amide Coupling with a Heterocyclic Carboxylic Acid

Objective: To couple the deprotected amine with a representative carboxylic acid (e.g., 5-(Trifluoromethyl)furan-2-carboxylic acid) to form the final N-acyl derivative.

Materials:

  • (S)-3-Amino-4,4-diphenyl-butyric acid TFA salt (1.0 eq)

  • 5-(Trifluoromethyl)furan-2-carboxylic acid (1.05 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under nitrogen, dissolve 5-(Trifluoromethyl)furan-2-carboxylic acid (e.g., 1.89 g, 10.5 mmol) and HBTU (4.17 g, 11 mmol) in anhydrous DMF (40 mL).

  • Add DIPEA (5.2 mL, 30 mmol) to the solution and stir for 5 minutes.

  • Add a solution of (S)-3-Amino-4,4-diphenyl-butyric acid TFA salt (from Protocol 4.1, ~10 mmol) in DMF (10 mL) to the activated acid mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.

Signaling Pathway and Mechanism of Action

Derivatives of this scaffold, acting as DPP-IV inhibitors, would function by preventing the degradation of incretin hormones like GLP-1. This enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control.

G cluster_0 Normal Physiology cluster_1 Pharmacological Intervention Food Food Intake GLP1 Active GLP-1 (Incretin Hormone) Food->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas DPPIV DPP-IV Enzyme GLP1->DPPIV Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive GLP-1 DPPIV->Inactive Degradation Inhibitor Derivative of (S)-3-Amino-4,4-diphenyl- butyric acid DPPIV_inhibited DPP-IV Enzyme Inhibitor->DPPIV_inhibited Inhibition

Caption: Mechanism of action for a hypothetical DPP-IV inhibitor.

Conclusion and Future Outlook

This compound is a chiral building block with significant untapped potential. Its inherent structural properties make it an excellent starting point for the synthesis of complex molecules, especially enzyme inhibitors and modulators of G-protein coupled receptors. The synthetic pathways are straightforward, relying on well-established protection/deprotection and coupling chemistries. Future research should focus on synthesizing libraries of N-acyl and other derivatives and screening them against a range of therapeutic targets to fully exploit the pharmacological potential of this versatile scaffold.

References

A Technical Review of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a non-proteinogenic amino acid derivative that has garnered interest in the field of medicinal chemistry and drug development. Its unique structural features, including a chiral center, a bulky diphenylmethyl moiety, and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it a valuable building block for the synthesis of complex peptides, peptidomimetics, and small molecule therapeutics. The incorporation of such unnatural amino acids can impart desirable properties to parent molecules, including enhanced metabolic stability, improved receptor affinity and selectivity, and controlled conformational rigidity. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, physicochemical properties, and applications in drug discovery.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in peer-reviewed literature, its fundamental properties have been calculated and are available through public databases. A summary of these computed properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₁H₂₅NO₄PubChem[1]
Molecular Weight 355.4 g/mol PubChem[1]
XLogP3 3.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 6PubChem[1]
Exact Mass 355.17835828 DaPubChem[1]
Topological Polar Surface Area 75.6 ŲPubChem[1]

Table 1: Computed Physicochemical Properties of this compound

Synthesis Strategies

A plausible synthetic pathway could involve the asymmetric conjugate addition of an amine equivalent to a suitable α,β-unsaturated ester precursor bearing the diphenylmethyl moiety. The stereochemistry of the newly formed chiral center can be controlled through the use of a chiral auxiliary or a chiral catalyst. Subsequent protection of the amine with a Boc group would yield the target compound.

An alternative approach could involve the homologation of a protected α-amino acid, such as Boc-phenylalanine, through methods like the Arndt-Eistert reaction, followed by the introduction of the second phenyl group. However, such a route would require careful optimization to ensure stereochemical integrity.

The diagram below illustrates a generalized synthetic workflow for the preparation of Boc-protected β-amino acids, which could be adapted for the synthesis of the title compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Diphenylacetic_acid Diphenylacetic acid derivative Coupling Coupling to Chiral Auxiliary Diphenylacetic_acid->Coupling Chiral_auxiliary Chiral Auxiliary Chiral_auxiliary->Coupling Unsaturation Introduction of α,β-unsaturation Coupling->Unsaturation Conjugate_addition Asymmetric Conjugate Addition (e.g., with a nitrogen nucleophile) Unsaturation->Conjugate_addition Auxiliary_cleavage Cleavage of Chiral Auxiliary Conjugate_addition->Auxiliary_cleavage Boc_protection Boc Protection Auxiliary_cleavage->Boc_protection Final_Product This compound Boc_protection->Final_Product G Start Start with (S)-3-Amino-4,4-diphenyl-butyric acid Dissolve Dissolve in Dioxane/Water Start->Dissolve Add_Base Add NaOH (aq.) to pH 9-10 Dissolve->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Boc Add Boc₂O in Dioxane Cool->Add_Boc React Stir at Room Temperature Add_Boc->React Workup Aqueous Workup React->Workup Extract Acidify and Extract with Ethyl Acetate Workup->Extract Purify Purify (Recrystallization/Chromatography) Extract->Purify Final_Product This compound Purify->Final_Product G Boc_AA This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_AA->SPPS Peptide Novel Peptide / Peptidomimetic SPPS->Peptide Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Pathway Signaling Pathway Modulation Target->Pathway Effect Therapeutic Effect Pathway->Effect

References

Technical Guide: Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a non-natural, chiral amino acid derivative that serves as a critical building block in modern pharmaceutical and biotechnological research. Its unique structural features, including the bulky diphenyl moiety and the N-terminal tert-butyloxycarbonyl (Boc) protecting group, make it a valuable component for the synthesis of novel peptides with potentially enhanced biological activities and stability. This technical guide provides an in-depth overview of its properties, its primary application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
CAS Number 190190-50-2[1]
Molecular Formula C₂₁H₂₅NO₄
Molecular Weight 355.43 g/mol
Purity Typically ≥97%[1]
IUPAC Name (3S)-3-{[(tert-butoxy)carbonyl]amino}-4,4-diphenylbutanoic acid
Appearance White to off-white powder

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The Boc protecting group is fundamental to this process, preventing unwanted reactions at the amine group during the peptide bond formation. This allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

The incorporation of a non-natural amino acid like this compound can impart unique properties to the resulting peptide, such as increased stability against enzymatic degradation, improved bioavailability, and novel biological activities.[1] The diphenyl group provides a distinct scaffold that can be leveraged for specific molecular design goals in drug discovery.[1]

Logical Relationship of Key Structural Features

The following diagram illustrates the key structural features of this compound and their roles in peptide synthesis.

Boc_Amino_Acid_Features cluster_features Key Structural Features cluster_functions Functional Roles in Peptide Synthesis A This compound Boc Boc Group (tert-butyloxycarbonyl) A->Boc Chiral (S)-Chiral Center A->Chiral Diphenyl Diphenyl Moiety A->Diphenyl Protect N-terminal Protection (Prevents self-coupling) Boc->Protect Stereo Stereochemical Control (Defines 3D structure) Chiral->Stereo Modulate Modulates Bioactivity & Stability Diphenyl->Modulate

Key features of this compound.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a detailed, step-by-step protocol for manual Boc solid-phase peptide synthesis. This cyclical process involves the deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid.

Materials and Reagents:
  • Appropriate resin (e.g., Merrifield resin for peptide acids)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU, HOBt)

  • Isopropanol (IPA)

  • Cleavage cocktail (e.g., anhydrous Hydrogen Fluoride - HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Step-by-Step Procedure:
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DCM to completely cover the resin.

    • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

    • Drain the solvent by filtration.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the swollen resin.

    • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.

    • Agitate for an additional 15-25 minutes to ensure complete deprotection.

    • Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.

  • Neutralization:

    • Wash the resin with DCM.

    • Add a 10% solution of DIEA in DCM to the resin and agitate for 1-2 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step to ensure the complete formation of the free amine.

    • Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling:

    • Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid (e.g., this compound) and a coupling agent in DMF or a DCM/DMF mixture.

    • Add this solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

    • This is typically achieved using a strong acid like anhydrous HF, often in the presence of scavengers to prevent side reactions.

    • The crude peptide is then precipitated with cold diethyl ether, collected, and washed.

  • Purification:

    • The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Boc-SPPS Experimental Workflow Diagram

The following diagram provides a visual representation of the cyclical workflow for Boc solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_setup Initial Setup cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin 1. Resin Swelling (DCM, 30-60 min) Deprotection 2. Nα-Boc Deprotection (50% TFA in DCM, 20-30 min) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 4. Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Cycle Cleavage 5. Cleavage & Final Deprotection (e.g., Anhydrous HF) Wash3->Cleavage After Last Cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

An In-depth Technical Guide on the Solubility of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, a key chiral building block in pharmaceutical and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes qualitative information from analogous compounds and outlines detailed experimental protocols for determining precise solubility values.

Qualitative Solubility Summary

Based on the common solvents used in the synthesis and purification of related compounds, a qualitative assessment of solubility can be inferred. For a similar, less sterically hindered compound, (S)-3-(Boc-amino)-4-phenylbutyric acid, it is noted to be soluble in methanol. It is anticipated that this compound will exhibit good solubility in polar aprotic and some polar protic solvents, which are commonly used in peptide synthesis and other organic transformations involving Boc-protected amino acids.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventInferred Qualitative SolubilityRationale
Polar Protic MethanolSolubleOften used for dissolving Boc-protected amino acids. A related compound is explicitly mentioned as soluble in methanol[1].
EthanolLikely SolubleSimilar to methanol, it is a common solvent for this class of compounds.
IsopropanolModerately Soluble to SolubleMay be slightly less effective than methanol or ethanol due to increased steric hindrance.
Polar Aprotic Acetonitrile (AcN)SolubleUsed as a solvent for dissolving Boc-diphenylalanine for aggregation studies[2].
Tetrahydrofuran (THF)SolubleA common solvent for reactions involving Boc-protected amino acids.
Dichloromethane (DCM)SolubleFrequently used as a solvent in the synthesis and purification of Boc-protected compounds and peptide synthesis[3][4]. A related compound's optical rotation was measured in DCM, implying solubility[5].
Dimethylformamide (DMF)SolubleA strong polar aprotic solvent commonly used for dissolving peptide-like molecules.
Ethyl AcetateSolubleA moderately polar solvent often used for extraction and chromatography of Boc-protected amino acids.
Non-Polar TolueneModerately SolubleCan be used in the synthesis of related compounds, suggesting some degree of solubility.
Hexanes/HeptaneSparingly Soluble to InsolubleThe polarity of the carboxylic acid and carbamate groups will likely limit solubility in non-polar aliphatic solvents.

Note: This table is based on inferences and qualitative data for structurally related compounds. Experimental verification is essential for obtaining precise solubility values.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is crucial. The following are detailed methodologies for key experiments.

2.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent of high purity

  • Vials with tight-sealing caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or another suitable analytical technique.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is in equilibrium with the solid phase.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Separation of Solid and Liquid Phases: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles. This step is critical to prevent contamination of the saturated solution with solid particles.

  • Analysis: Dilute the filtered, saturated solution with a known volume of a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

2.2. Kinetic Solubility Determination (Nephelometry)

Nephelometry offers a higher throughput method for assessing kinetic solubility, which is particularly useful in early drug discovery.[5] This method measures the light scattered by suspended particles as a compound precipitates from a solution.

Objective: To determine the concentration at which this compound begins to precipitate from a solution, providing an estimate of its kinetic solubility.

Materials:

  • This compound (as a concentrated stock solution in a highly soluble solvent like DMSO)

  • The aqueous or organic solvent system of interest

  • Microplate nephelometer

  • Multi-well microplates

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target solvent system.

  • Measurement: Place the microplate into a nephelometer and measure the amount of scattered light at a 90° angle from the incident laser beam.

  • Data Analysis: The intensity of scattered light is plotted against the compound concentration. The concentration at which a significant increase in light scattering is observed indicates the onset of precipitation and is reported as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start: Define Compound and Solvents prep_solid Weigh Excess Solid Compound start->prep_solid prep_solvent Measure Known Volume of Solvent start->prep_solvent mix Combine Solid and Solvent in Vial prep_solid->mix prep_solvent->mix shake Agitate at Constant Temperature (24-72h) mix->shake settle Settle Suspension shake->settle filter Filter Supernatant settle->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end_node End: Report Solubility Data calculate->end_node

Caption: Workflow for Equilibrium Solubility Determination.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For precise process development and formulation, it is imperative that the experimental protocols outlined herein are followed to establish reliable, quantitative solubility data.

References

In-Depth Technical Guide: Spectroscopic Analysis of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, a chiral building block crucial in pharmaceutical and organic synthesis. Due to the limited availability of a complete, unified experimental dataset in published literature for this specific molecule, this guide combines available data, predicted values from closely related analogs, and standardized experimental protocols.

Core Spectroscopic Data

The spectroscopic data presented below is a composite of information derived from analogous compounds and spectral prediction tools. It serves as a reference for the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10-7.35m10HAr-H
~5.10d1HNH
~4.50m1HCH-N
~4.10d1HCH-Ar
~2.60dd1HCH₂-COOH (diastereotopic)
~2.50dd1HCH₂-COOH (diastereotopic)
1.40s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~172.0COOH
~155.0N-COO
~142.0Ar-C (quaternary)
~129.0Ar-CH
~128.5Ar-CH
~126.5Ar-CH
~80.0C(CH₃)₃
~55.0CH-N
~50.0CH-Ar
~40.0CH₂-COOH
~28.0C(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (Carboxylic Acid)
~3200MediumN-H stretch (Amide)
~3050MediumAr C-H stretch
~2970MediumAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Boc group)
~1520StrongN-H bend (Amide II)
~1160StrongC-O stretch (Boc group)
~700, ~750StrongAr C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
356.18[M+H]⁺
378.16[M+Na]⁺
299.15[M-C₄H₉O₂]⁺ (Loss of Boc group)
256.14[M-C₅H₉NO₂]⁺ (Loss of Boc-NH)

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data outlined above.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III HD or a Jeol ECZ series, operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with a spectral width of approximately 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) for adequate signal-to-noise, as the natural abundance of ¹³C is low.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap mass spectrometer.

  • Data Acquisition :

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

    • Set the mass range to scan from m/z 100 to 500.

  • Data Processing : Use the instrument's software to analyze the resulting mass spectrum and identify the molecular ion and major fragment ions.

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Structure Elucidation Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Process NMR Data (FT, Phasing, Baseline) NMR_Acq->NMR_Proc IR_Proc Process IR Data (Background Subtraction) IR_Acq->IR_Proc MS_Proc Process MS Data (Peak Identification) MS_Acq->MS_Proc Interpretation Combine Spectroscopic Data for Structure Confirmation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Potential Biological Activity of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid and its Analogs as Gamma-Secretase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, specific biological activity, quantitative metrics (e.g., IC50, Ki), and detailed experimental protocols for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid have not been explicitly reported in peer-reviewed literature. This guide, therefore, focuses on the well-established biological activity of structurally related phenylbutyric acid derivatives, particularly their role as gamma-secretase modulators (GSMs) in the context of Alzheimer's disease research. The presented data and protocols are representative of this class of compounds.

Introduction

This compound is a chiral amino acid derivative that, based on its structural features, is hypothesized to possess biological activity as a gamma-secretase modulator (GSM). GSMs are a class of small molecules that allosterically modulate the activity of γ-secretase, an intramembrane protease complex centrally involved in the pathogenesis of Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other essential signaling pathways (e.g., Notch signaling), GSMs selectively shift the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides.

Core Concept: Gamma-Secretase Modulation in Alzheimer's Disease

The prevailing amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a primary event in the pathogenesis of Alzheimer's disease. Aβ peptides are generated by the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase. Gamma-secretase-mediated cleavage of the C-terminal fragment of APP (C99) is a processive event that yields Aβ peptides of varying lengths. Longer Aβ species, such as Aβ42, are more prone to aggregation and are considered the primary neurotoxic species.

GSMs are thought to bind to an allosteric site on the presenilin component of the γ-secretase complex. This binding induces a conformational change in the enzyme that alters its processivity on the C99 substrate, leading to a decrease in the production of Aβ42 and a concomitant increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ38.[1][2]

Quantitative Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a phenylbutyric acid-derived GSM, based on published data for analogous compounds. These values are typically determined through a series of in vitro assays.

ParameterValueAssay TypeDescription
Aβ42 IC5050-500 nMCell-based Aβ Production AssayConcentration of the compound that reduces the production of Aβ42 by 50% in a cellular model (e.g., HEK293 cells overexpressing APP).
Aβ38 EC50100-1000 nMCell-based Aβ Production AssayConcentration of the compound that elicits a half-maximal increase in the production of Aβ38.
Notch IC50>10 µMCell-based Notch Signaling AssayConcentration of the compound that inhibits Notch signaling by 50%, indicating selectivity for APP processing over Notch cleavage. A higher value is desirable.
Selectivity Index (Notch IC50 / Aβ42 IC50)>20CalculatedA measure of the compound's selectivity for modulating Aβ42 production over inhibiting Notch signaling.
Brain Penetration (Brain/Plasma Ratio)0.5-2.0In vivo Pharmacokinetic StudyThe ratio of the compound's concentration in the brain to its concentration in the plasma, indicating its ability to cross the blood-brain barrier.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of GSMs are provided below.

1. Cell-based Amyloid-β Production Assay

  • Objective: To quantify the effect of the test compound on the production of different Aβ species in a cellular context.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human amyloid precursor protein (APP695 isoform with the Swedish mutation, K670N/M671L).

  • Protocol:

    • Seed HEK293-APP cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound (e.g., this compound) in a suitable vehicle (e.g., DMSO).

    • Remove the culture medium from the cells and replace it with a fresh medium containing the test compound at various concentrations. Include vehicle-only controls.

    • Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, collect the conditioned medium from each well.

    • Centrifuge the conditioned medium to remove any cellular debris.

    • Quantify the levels of Aβ42 and Aβ38 in the supernatant using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) electrochemiluminescence assays.

    • Determine the IC50 for Aβ42 reduction and the EC50 for Aβ38 elevation by fitting the dose-response data to a four-parameter logistic equation.

2. Cell-based Notch Signaling Assay

  • Objective: To assess the effect of the test compound on Notch signaling to determine its selectivity.

  • Cell Line: A reporter cell line, such as HEK293 cells stably co-transfected with a constitutively active form of Notch1 (NotchΔE) and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL/RBP-Jκ promoter).

  • Protocol:

    • Seed the Notch reporter cell line in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound, including a known GSI as a positive control and a vehicle-only control.

    • Incubate the cells for 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Calculate the percentage of inhibition of Notch signaling relative to the vehicle control.

    • Determine the IC50 for Notch inhibition from the dose-response curve.

3. In Vitro Gamma-Secretase Activity Assay with Isolated Membranes

  • Objective: To determine if the compound directly modulates the enzymatic activity of γ-secretase in a cell-free system.

  • Materials:

    • Cell membranes isolated from a cell line overexpressing APP (e.g., CHO or HEK293 cells).

    • A recombinant C99 substrate.

    • Assay buffer (e.g., containing a mild detergent like CHAPSO to solubilize the enzyme complex).

  • Protocol:

    • Prepare a reaction mixture containing the isolated cell membranes, the C99 substrate, and the assay buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 2-4 hours).

    • Stop the reaction (e.g., by adding a denaturing agent).

    • Analyze the production of Aβ species (Aβ42, Aβ40, Aβ38) using Western blotting, ELISA, or mass spectrometry.

    • Evaluate the dose-dependent effect of the compound on the relative production of different Aβ peptides.

Mandatory Visualizations

APP_Processing_Pathway cluster_0 Cell Membrane APP Amyloid Precursor Protein (APP) C99 C99 fragment BACE1 β-secretase (BACE1) APP->BACE1 Cleavage sAPPb sAPPβ gamma_secretase γ-secretase C99->gamma_secretase Cleavage Ab42 Aβ42 (Amyloidogenic) Ab38 Aβ38 (Less Amyloidogenic) AICD AICD BACE1->sAPPb Releases gamma_secretase->Ab42 gamma_secretase->Ab38 gamma_secretase->AICD GSM GSM (e.g., Boc-(S)-3-Amino-4,4- diphenyl-butyric acid analog) GSM->gamma_secretase Modulates

Caption: Amyloid Precursor Protein (APP) processing pathway and the modulatory effect of a GSM.

Experimental_Workflow start Start: Compound Library (including Phenylbutyric Acid Derivatives) primary_screen Primary Screening: Cell-based Aβ42 Production Assay start->primary_screen hit_id Hit Identification: Compounds that reduce Aβ42 primary_screen->hit_id secondary_screen Secondary Screening: - Aβ38 Production Assay - Notch Signaling Assay hit_id->secondary_screen confirmation Hit Confirmation & Characterization: - Dose-response curves (IC50/EC50) - Selectivity Index Calculation secondary_screen->confirmation in_vitro_mechanistic In Vitro Mechanistic Studies: - Cell-free γ-secretase assay confirmation->in_vitro_mechanistic in_vivo In Vivo Studies: - Pharmacokinetics (Brain Penetration) - Efficacy in Alzheimer's Disease models in_vitro_mechanistic->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: A typical experimental workflow for the discovery and characterization of GSMs.

References

An In-depth Technical Guide to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a non-proteinogenic, chiral β-amino acid that has emerged as a valuable building block in medicinal chemistry and peptide science. Its unique structural features, including the bulky diphenyl moiety and the Boc-protected amine, make it a critical component for the synthesis of peptidomimetics and other complex molecules with tailored biological activities and enhanced pharmacokinetic profiles. This guide provides a comprehensive overview of its discovery, synthesis, and key applications, with a focus on the technical details relevant to researchers in the field.

Introduction and Historical Context

The development of unnatural amino acids has been a pivotal advancement in drug discovery, allowing for the creation of novel peptide and small-molecule therapeutics with improved stability, bioavailability, and target specificity. While the precise first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader field of β-amino acid synthesis, which has been an active area of research for several decades. The strategic importance of β-amino acids lies in their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The introduction of the tert-butyloxycarbonyl (Boc) protecting group was a landmark in peptide synthesis, enabling controlled, stepwise assembly of peptide chains.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₂₅NO₄
Molecular Weight 355.43 g/mol
CAS Number 190190-50-2
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)
Melting Point Not consistently reported
Optical Rotation Not consistently reported

Synthesis and Experimental Protocols

The synthesis of this compound involves two key stages: the asymmetric synthesis of the β-amino acid backbone, (S)-3-Amino-4,4-diphenyl-butyric acid, followed by the protection of the amino group with a Boc moiety.

Asymmetric Synthesis of (S)-3-Amino-4,4-diphenyl-butyric acid

Several strategies for the enantioselective synthesis of β-amino acids have been developed. A common approach involves the conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by removal of the chiral auxiliary. Another powerful method is the asymmetric hydrogenation of a β-enamino ester. For the 4,4-diphenyl substituted backbone, a plausible synthetic route starts from diphenylacetaldehyde.

Generalized Experimental Protocol for Asymmetric Synthesis (Illustrative)

  • Step 1: Aldol Condensation: Diphenylacetaldehyde is reacted with a chiral N-acetyloxazolidinone under the influence of a Lewis acid (e.g., TiCl₄) and a hindered base (e.g., diisopropylethylamine) to yield a chiral aldol adduct.

  • Step 2: Azide Displacement: The hydroxyl group of the aldol adduct is activated (e.g., by mesylation) and subsequently displaced with an azide source (e.g., sodium azide) with inversion of stereochemistry.

  • Step 3: Reduction of Azide: The azide is reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or triphenylphosphine followed by water.

  • Step 4: Hydrolysis: The chiral auxiliary is cleaved under basic conditions (e.g., with lithium hydroxide) to yield the free (S)-3-Amino-4,4-diphenyl-butyric acid.

Boc Protection of (S)-3-Amino-4,4-diphenyl-butyric acid

The protection of the amino group is a standard procedure in peptide synthesis. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Detailed Experimental Protocol for Boc Protection

  • Dissolution: (S)-3-Amino-4,4-diphenyl-butyric acid (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

  • Basification: A base, such as sodium hydroxide (1.1 eq) or triethylamine (1.2 eq), is added to the solution to deprotonate the amino group, facilitating its nucleophilic attack.

  • Addition of Boc₂O: Di-tert-butyl dicarbonate (1.1 eq), dissolved in the organic solvent, is added dropwise to the reaction mixture at 0°C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the organic solvent is removed under reduced pressure. The aqueous layer is then acidified to pH 2-3 with a cold, dilute acid solution (e.g., 1N HCl or citric acid).

  • Extraction: The acidified aqueous layer is extracted three times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford this compound with high purity.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of (S)-3-Amino-4,4-diphenyl-butyric acid cluster_protection Boc Protection Diphenylacetaldehyde Diphenylacetaldehyde Asymmetric_Reaction Asymmetric Synthesis (e.g., Aldol Addition) Diphenylacetaldehyde->Asymmetric_Reaction Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->Asymmetric_Reaction Intermediate Chiral Intermediate Asymmetric_Reaction->Intermediate Purification1 Purification and Deprotection Intermediate->Purification1 Amino_Acid (S)-3-Amino-4,4-diphenyl-butyric acid Purification1->Amino_Acid Boc_Protection_Step Boc Protection Amino_Acid->Boc_Protection_Step Boc_Anhydride Boc₂O Boc_Anhydride->Boc_Protection_Step Base Base Base->Boc_Protection_Step Crude_Product Crude Product Boc_Protection_Step->Crude_Product Final_Purification Purification Crude_Product->Final_Purification Final_Product This compound Final_Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics. The incorporation of this unnatural amino acid can confer several advantageous properties to the resulting molecules:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is generally more resistant to degradation by proteases compared to natural α-amino acids, leading to a longer in vivo half-life of the peptide.

  • Conformational Constraint: The bulky diphenyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This is often crucial for high-affinity binding to biological targets.

  • Modulation of Lipophilicity: The two phenyl rings significantly increase the lipophilicity of the peptide, which can influence its membrane permeability and overall pharmacokinetic profile.

A notable area of research where diphenylalanine and its derivatives have been explored is in the study of β-amyloid aggregation , which is a hallmark of Alzheimer's disease. The diphenylalanine motif is known to self-assemble into well-ordered nanostructures, and studying how molecules like this compound influence this process could provide insights into the development of novel therapeutics for neurodegenerative diseases.

The following diagram illustrates the conceptual relationship of how this amino acid can be incorporated into a peptide that may interact with a biological target.

Biological_Application Boc_AA Boc-(S)-3-Amino- 4,4-diphenyl-butyric acid Peptide_Synthesis Solid-Phase Peptide Synthesis Boc_AA->Peptide_Synthesis Modified_Peptide Peptide containing Diphenyl-β-amino acid Peptide_Synthesis->Modified_Peptide Biological_Target Biological Target (e.g., Receptor, Enzyme, Amyloid Fibril) Modified_Peptide->Biological_Target Binding/ Interaction Biological_Effect Modulation of Biological Activity Biological_Target->Biological_Effect

Conceptual pathway from the amino acid to a potential biological effect.

Conclusion

This compound represents a sophisticated and valuable tool for chemists and pharmacologists. Its unique structural characteristics provide a means to rationally design peptides and peptidomimetics with enhanced therapeutic potential. While the historical details of its initial discovery are not widely chronicled, its utility in modern drug discovery is evident. Further research into the biological effects of peptides containing this moiety is likely to uncover novel therapeutic applications, particularly in areas where proteolytic stability and specific conformational requirements are critical for efficacy.

Technical Guide to Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid Structural Analogs as Potential γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid and its structural analogs as a promising class of γ-secretase modulators (GSMs) for potential therapeutic intervention in Alzheimer's disease. The core focus of this document is to detail the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. This guide includes detailed experimental protocols, quantitative bioactivity data, and visualizations of the relevant signaling pathways to aid researchers in the exploration and development of this chemical scaffold.

Introduction: The Role of γ-Secretase Modulators in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis posits that the production and aggregation of the Aβ42 peptide is a central event in AD pathogenesis.[1] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.

γ-Secretase, a multi-subunit intramembrane protease, is a prime therapeutic target for AD.[2] While early efforts focused on γ-secretase inhibitors (GSIs), these compounds often led to mechanism-based toxicities due to the inhibition of Notch signaling, a critical pathway for cell-fate decisions.[3] This has shifted the focus to γ-secretase modulators (GSMs), which allosterically modulate the enzyme's activity to selectively reduce the production of the toxic Aβ42 peptide while sparing Notch processing and often increasing the production of shorter, less amyloidogenic Aβ species like Aβ38.[2][4]

This compound and its analogs represent a class of non-steroidal anti-inflammatory drug (NSAID)-derived structures that have shown potential as GSMs. Their chiral nature and the presence of the bulky diphenyl moiety provide a unique scaffold for exploring SAR and optimizing potency and selectivity.

Synthesis of this compound and its Analogs

The synthesis of the core scaffold and its analogs can be achieved through various synthetic routes. A general and adaptable methodology is outlined below, allowing for the introduction of diverse substituents on the phenyl rings to explore the structure-activity relationship.

General Synthetic Scheme

A plausible synthetic route to access a variety of this compound analogs starts from a substituted benzaldehyde. The key steps involve a condensation reaction, followed by a series of reductions and protections.

cluster_synthesis General Synthesis Workflow start Substituted Benzaldehyde step1 Condensation with Malonic Acid Derivative start->step1 e.g., Knoevenagel condensation step2 Reduction of Double Bond step1->step2 e.g., H2, Pd/C step3 Chiral Resolution/Asymmetric Synthesis step2->step3 e.g., Chiral auxiliary or enzymatic resolution step4 Introduction of Amino Group step3->step4 e.g., Curtius rearrangement step5 Boc Protection step4->step5 Boc2O, base final Boc-(S)-3-Amino-4,4-di(substituted)phenyl-butyric Acid step5->final

Caption: General workflow for the synthesis of target analogs.

Detailed Experimental Protocol (Exemplary)

Synthesis of Boc-(S)-3-Amino-4-(4-chlorophenyl)-4-phenyl-butyric acid:

  • Step 1: Condensation. 4-Chlorobenzaldehyde and a malonic acid monoester are subjected to a Knoevenagel condensation using a base like piperidine in a suitable solvent such as toluene, with azeotropic removal of water, to yield the corresponding cinnamic acid derivative.

  • Step 2: Michael Addition. The resulting α,β-unsaturated ester undergoes a Michael addition with a phenyl cuprate reagent, prepared from phenylmagnesium bromide and a copper(I) salt, to introduce the second phenyl group at the β-position.

  • Step 3: Ester Hydrolysis. The ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Step 4: Chiral Resolution. The racemic 3,3-diphenylpropionic acid derivative is resolved using a chiral amine, such as (S)-(-)-α-methylbenzylamine, through fractional crystallization to isolate the desired (S)-enantiomer.

  • Step 5: Curtius Rearrangement. The carboxylic acid is converted to the corresponding acyl azide, which then undergoes a Curtius rearrangement upon heating to form an isocyanate. Subsequent hydrolysis yields the amine.

  • Step 6: Boc Protection. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane to afford the final product.

Characterization: The structure and purity of the final compounds and intermediates would be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.

Biological Evaluation: Assessing γ-Secretase Modulatory Activity

The biological activity of the synthesized analogs is primarily assessed by their ability to modulate γ-secretase activity, specifically by measuring their effect on the production of different Aβ peptide species and their selectivity over Notch cleavage.

In Vitro γ-Secretase Activity Assays

3.1.1. Cell-Based Aβ Production Assay

This assay measures the levels of Aβ40 and Aβ42 secreted from cells overexpressing human APP.

  • Cell Line: HEK293 cells stably transfected with a vector expressing human APP with the Swedish mutation (KM670/671NL) are commonly used.

  • Protocol:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

    • Collect the conditioned media.

    • Quantify the levels of Aβ40 and Aβ42 in the media using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) electrochemiluminescence assays.

  • Data Analysis: Calculate the IC₅₀ values for the reduction of Aβ42 and the ratio of Aβ42/Aβ40.

3.1.2. Notch Cleavage Assay

This assay determines the effect of the compounds on the cleavage of the Notch receptor, a key indicator of off-target effects.

  • Method 1: Western Blot Analysis.

    • Treat cells (e.g., HEK293) with the test compounds.

    • Prepare cell lysates and perform Western blot analysis using an antibody that detects the Notch intracellular domain (NICD), the product of γ-secretase cleavage. A decrease in the NICD band indicates inhibition of Notch signaling.

  • Method 2: Reporter Gene Assay.

    • Use a cell line stably transfected with a Notch receptor construct and a luciferase reporter gene under the control of a CSL-responsive promoter.

    • Cleavage of Notch releases NICD, which translocates to the nucleus and activates luciferase expression.

    • Measure luciferase activity to quantify Notch signaling.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of Notch cleavage and compare it to the Aβ42 IC₅₀ to establish a selectivity index.

Experimental Workflow Diagram

cluster_workflow Biological Evaluation Workflow start Synthesized Analogs assay1 Cell-Based Aβ Production Assay (HEK293-APP cells) start->assay1 assay2 Notch Cleavage Assay (e.g., Reporter Gene Assay) start->assay2 data1 Measure Aβ40 and Aβ42 levels (ELISA/MSD) assay1->data1 data2 Measure Luciferase Activity assay2->data2 analysis1 Calculate Aβ42 IC50 and Aβ42/Aβ40 ratio data1->analysis1 analysis2 Calculate Notch IC50 data2->analysis2 sar Structure-Activity Relationship (SAR) Analysis analysis1->sar analysis2->sar

Caption: Workflow for the biological evaluation of analogs.

Signaling Pathways

APP Processing and γ-Secretase Modulation

The following diagram illustrates the cleavage of APP by secretases and the mechanism of action of GSMs.

cluster_app APP Processing Pathway app Amyloid Precursor Protein (APP) bace1 β-secretase (BACE1) ctf C99 fragment app->ctf cleavage bace1->app gamma γ-secretase abeta42 Aβ42 (toxic) gamma->abeta42 Inhibits production abeta38 Aβ38 (less toxic) gamma->abeta38 Promotes production ctf->abeta42 abeta40 Aβ40 ctf->abeta40 ctf->abeta38 gsm γ-Secretase Modulator (GSM) gsm->gamma Allosteric modulation cluster_notch Notch Signaling Pathway ligand Ligand (e.g., Delta, Jagged) notch Notch Receptor ligand->notch Binding s2 S2 Cleavage (ADAM protease) notch->s2 s3 S3 Cleavage (γ-secretase) s2->s3 nicd Notch Intracellular Domain (NICD) s3->nicd Release nucleus Nucleus nicd->nucleus Translocation csl CSL nicd->csl transcription Target Gene Transcription (Cell proliferation, differentiation, apoptosis) csl->transcription Activation gsi γ-Secretase Inhibitor (GSI) gsi->s3 Blocks

References

Methodological & Application

Application Notes and Protocols: Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a non-proteinogenic β-amino acid analog that serves as a valuable building block in peptide synthesis. Its unique structural features, including the bulky diphenylmethyl group at the β-position and the tert-butyloxycarbonyl (Boc) protecting group, offer strategic advantages in the design of novel peptides and peptidomimetics. The incorporation of this unnatural amino acid can impart beneficial properties to the resulting peptides, such as enhanced proteolytic stability, constrained conformations, and potentially altered biological activity.[1][2][3] These attributes make it a compound of significant interest for researchers in drug discovery and development aiming to create peptides with improved therapeutic profiles.

This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS).

Key Applications

The incorporation of this compound into peptide sequences can be leveraged for several applications:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is not recognized by many proteases, leading to peptides with a longer half-life in biological systems.

  • Conformational Constraint: The sterically demanding diphenylmethyl group can induce specific secondary structures, such as turns and helices, which can be crucial for receptor binding and biological activity.

  • Modulation of Bioactivity: The unique side chain can influence the binding affinity and selectivity of peptides for their biological targets.

  • Development of Peptidomimetics: This amino acid is a key component in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[3]

Data Presentation

While specific, peer-reviewed quantitative data for the coupling and deprotection of this compound is not extensively available in the public domain, the following tables provide typical parameters and expected outcomes based on standard Boc-SPPS protocols for sterically hindered amino acids. These values should be used as a starting point for optimization.

Table 1: Recommended Reagents and Conditions for Coupling

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTypical Coupling TimeExpected EfficiencyNotes
HBTU/DIEA1:0.95:2DMF1 - 4 hoursHighA reliable and fast coupling method for hindered amino acids. Pre-activation of the amino acid is recommended.
DIC/HOBt1:1:0DMF/DCM2 - 6 hoursModerate to HighA cost-effective method. May require longer reaction times or double coupling.
PyBOP/DIEA1:1:2DMF1 - 4 hoursHighAnother efficient phosphonium-based coupling reagent suitable for hindered residues.

Table 2: Standard Deprotection and Cleavage Conditions

StepReagent CocktailTreatment TimeKey Considerations
Boc Deprotection 50% TFA in DCM1 x 5 min (pre-wash), 1 x 20-30 minEnsure complete removal of the Boc group before proceeding to the next coupling step. Monitor with a Kaiser test.[2][4]
Neutralization 10% DIEA in DCM2 x 2 minCrucial to neutralize the protonated N-terminus before coupling.
Final Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O2 - 4 hoursThe cleavage cocktail may need to be optimized based on the other amino acids in the peptide sequence. TIS (triisopropylsilane) is a scavenger to prevent side reactions.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy.

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Solid-phase synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Triisopropylsilane (TIS)

  • Piperidine (for Kaiser test)

  • Ninhydrin (for Kaiser test)

  • Pyridine (for Kaiser test)

  • Phenol (for Kaiser test)

  • KCN (for Kaiser test)

  • Acetic anhydride

  • Methanol

  • Diethyl ether, cold

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle

This protocol outlines the steps for one cycle of amino acid addition.

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for a 5-minute pre-wash, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2][4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of resin beads and wash them with ethanol.

    • Add a few drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

    • Heat at 100°C for 5 minutes. A blue color indicates the presence of a free primary amine.

  • Coupling of this compound (HBTU activation):

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive after 4 hours, a double coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional):

    • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Peptide Precipitation
  • Final Boc Deprotection: After the final coupling step, perform the Boc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 2 hours.

  • Cleavage from Resin:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 g of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Reduce the volume of the filtrate by approximately half under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether (10-20 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Visualizations

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Boc Deprotection (50% TFA/DCM) Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization 1 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Neutralization->Coupling 2 Washing Washing (DMF, DCM) Coupling->Washing 3 Washing->Deprotection Repeat for next cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing->Final_Cleavage Start Start: Resin-bound Amino Acid Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Rationale_Diagram cluster_properties Desired Peptide Properties Stability Enhanced Proteolytic Stability Therapeutic Improved Therapeutic Candidate Stability->Therapeutic Conformation Defined 3D Conformation Conformation->Therapeutic Activity Modulated Biological Activity Activity->Therapeutic UAA Boc-(S)-3-Amino- 4,4-diphenyl-butyric acid Peptide Target Peptide UAA->Peptide Incorporation via Peptide Synthesis Peptide->Stability Peptide->Conformation Peptide->Activity

Caption: Rationale for incorporating this compound into peptides.

References

Application Notes and Protocols for Coupling Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a non-proteinogenic amino acid characterized by a bulky diphenylmethyl group at the β-position. This significant steric hindrance poses a challenge for its efficient incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The bulky nature of this residue can impede the approach of reactants, leading to slower reaction times, incomplete couplings, and an increased risk of racemization. Therefore, the selection of an appropriate coupling strategy is paramount to achieving high yields and purity of the final peptide.

This document provides a detailed guide to the effective coupling of this compound, focusing on the use of high-efficiency coupling reagents and optimized protocols to overcome the challenges associated with its steric bulk.

Chemical Properties

PropertyValue
Chemical Formula C₂₁H₂₅NO₄
Molecular Weight 355.43 g/mol [1]
Appearance White to off-white powder
CAS Number 190190-50-2[2][3][4]
Solubility Soluble in organic solvents like DMF, DCM, and methanol.

Recommended Coupling Protocols

Due to the sterically hindered nature of this compound, standard carbodiimide reagents like DCC or EDC are often insufficient. More potent onium salt reagents, such as aminium/uronium or phosphonium salts, are recommended for efficient coupling.

Protocol 1: HATU-Mediated Coupling

2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent for hindered amino acids, known for its rapid reaction kinetics and ability to suppress racemization.

Experimental Workflow:

G cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling Resin Swell Resin in DMF Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash_DCM Wash with DCM Deprotection->Wash_DCM Neutralization Neutralize with DIPEA in DMF Wash_DCM->Neutralization Wash_DMF Wash with DMF Neutralization->Wash_DMF Couple Add Activated Amino Acid to Resin Wash_DMF->Couple AA Dissolve Boc-(S)-3-Amino-4,4- diphenyl-butyric acid in DMF Reagents Add HATU and DIPEA AA->Reagents Preactivate Pre-activate for 2-5 min Reagents->Preactivate Preactivate->Couple React Agitate for 2-4 hours Couple->React Monitor Monitor with Kaiser Test React->Monitor Wash_Final Wash with DMF and DCM Monitor->Wash_Final Next_Cycle Proceed to Next Cycle Wash_Final->Next_Cycle G cluster_resin_prep Resin Preparation cluster_activation In Situ Activation & Coupling cluster_post_coupling Post-Coupling Resin Swell Resin in DMF Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash_DCM Wash with DCM Deprotection->Wash_DCM Neutralization Neutralize with DIPEA in DMF Wash_DCM->Neutralization Wash_DMF Wash with DMF Neutralization->Wash_DMF Add_to_Resin Add solution to resin Wash_DMF->Add_to_Resin AA_sol Dissolve Boc-(S)-3-Amino-4,4-diphenyl- butyric acid, HBTU, and HOBt in DMF AA_sol->Add_to_Resin Add_Base Add DIPEA to start coupling Add_to_Resin->Add_Base React Agitate for 2-6 hours Add_Base->React Monitor Monitor with Kaiser Test React->Monitor Wash_Final Wash with DMF and DCM Monitor->Wash_Final Next_Cycle Proceed to Next Cycle Wash_Final->Next_Cycle

References

Application Notes and Protocols for Boc Deprotection of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1][2] This document provides detailed application notes and protocols for the deprotection of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, a sterically hindered amino acid derivative. The protocols outlined below cover standard acidic deprotection methods, thermal cleavage, and milder alternatives, offering a range of options to accommodate various substrate sensitivities and synthetic strategies.

Deprotection Strategies

The removal of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine.[3][4] Given the steric hindrance provided by the two phenyl groups in this compound, reaction conditions may require optimization for efficient cleavage.

Common Deprotection Methods:
  • Strong Acid Cleavage: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are the most common and generally effective methods for Boc deprotection.[5][6]

  • Thermal Deprotection: Heating the Boc-protected amine can effect cleavage, often without the need for a catalyst. This method can be advantageous in "green" chemistry applications.[7]

  • Mild Acidic and Alternative Methods: For substrates sensitive to strong acids, milder conditions using reagents like oxalyl chloride in methanol or reactions in aqueous media at elevated temperatures have been developed.[8][9][10]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for various Boc deprotection methods applicable to sterically hindered amines. While specific data for this compound is not extensively published, the data presented for analogous substrates provide a strong basis for reaction optimization.

Table 1: Acidic Deprotection Methods

MethodReagent(s)SolventTemperature (°C)TimeTypical Yield (%)Ref.
Trifluoroacetic Acid (TFA)20-50% TFADichloromethane (DCM)0 to RT0.5 - 4 h>90[3][11]
Hydrogen Chloride (HCl)4M HCl1,4-DioxaneRT0.5 - 16 h>95[5][12][13]
Oxalyl Chloride/Methanol(COCl)₂MethanolRT1 - 4 h~90[8][14]

Table 2: Thermal and Alternative Deprotection Methods

MethodReagent(s)SolventTemperature (°C)TimeTypical Yield (%)Ref.
Thermal (Continuous Flow)NoneMethanol / TFE120 - 24020 - 30 min88 - 93[7]
Water-MediatedDeionized WaterWater90 - 100< 15 min90 - 97[10]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly effective method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM mixture).[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is another robust acidic deprotection protocol, often resulting in the precipitation of the amine hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-dioxane.

  • Add the 4M HCl solution in 1,4-dioxane to the stirred mixture.

  • Stir the reaction at room temperature for 1-4 hours. For sterically hindered substrates, longer reaction times may be necessary.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and add diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration.

Protocol 3: Thermal Boc Deprotection in Water

This "green" chemistry approach avoids the use of strong acids and organic solvents.

Materials:

  • This compound

  • Deionized water

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Suspend this compound in deionized water in a round-bottom flask.[10]

  • Heat the mixture to reflux (90-100 °C) and stir vigorously.[10]

  • Monitor the reaction by TLC. The reaction is often complete within 15 minutes for many substrates.[10]

  • After completion, cool the reaction to room temperature.

  • Extract the aqueous mixture with DCM.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Visualizations

General Workflow for Boc Deprotection

Boc Deprotection Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Isolation cluster_product Final Product start Boc-Protected Amine deprotection Add Deprotection Reagent (e.g., TFA, HCl, Heat) start->deprotection Reaction Setup workup Neutralization & Extraction deprotection->workup Quenching purification Purification (e.g., Crystallization, Chromatography) workup->purification product Free Amine or Amine Salt purification->product

Caption: General experimental workflow for Boc deprotection.

Mechanism of Acid-Catalyzed Boc Deprotection

Boc Deprotection Mechanism BocAmine Boc-Protected Amine (R-NH-Boc) ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Fragmentation TertButylCation tert-Butyl Cation ProtonatedBoc->TertButylCation FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 AmineSalt Amine Salt (R-NH3+) FreeAmine->AmineSalt + H+ H_plus H+ H_plus2 H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Chiral Synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, a valuable chiral building block in pharmaceutical and organic synthesis. The protocols outlined below are based on established methodologies for the asymmetric synthesis of β-amino acids, including asymmetric conjugate addition and subsequent amine protection.

Overview of the Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process:

  • Asymmetric Michael Addition: An enantioselective 1,4-conjugate addition of a nitrogen nucleophile to a diphenyl-substituted α,β-unsaturated ester. This key step establishes the chiral center at the C3 position.

  • Boc Protection: The resulting chiral β-amino ester is then protected with a tert-butyloxycarbonyl (Boc) group, followed by saponification of the ester to yield the final carboxylic acid.

This strategy allows for the reliable and stereocontrolled synthesis of the target compound in high enantiomeric purity.

Experimental Protocols

This protocol is adapted from methodologies involving the asymmetric conjugate addition of an ammonia equivalent to an α,β-unsaturated ester. A chiral catalyst is employed to control the stereochemistry of the addition.

Materials and Reagents:

  • Ethyl 4,4-diphenyl-2-butenoate

  • Benzophenone imine (ammonia surrogate)

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Rh(cod)₂]BF₄ (0.02 eq) and (S)-BINAP (0.022 eq) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the active chiral catalyst complex.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 4,4-diphenyl-2-butenoate (1.0 eq) in anhydrous toluene.

  • Michael Addition: To the solution of the α,β-unsaturated ester, add benzophenone imine (1.2 eq). Cool the mixture to 0 °C.

  • Catalyst Addition: Add the pre-formed chiral rhodium catalyst solution to the reaction mixture via cannula.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Stir vigorously for 1 hour to hydrolyze the imine.

  • Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford ethyl (S)-3-amino-4,4-diphenylbutanoate.

Quantitative Data Summary (Expected):

ParameterValue
Yield75-85%
Enantiomeric Excess (ee)>95%
AppearanceColorless oil

This protocol describes the protection of the amino group with a Boc group and subsequent hydrolysis of the ester to the carboxylic acid.

Materials and Reagents:

  • Ethyl (S)-3-amino-4,4-diphenylbutanoate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Boc Protection:

    • Dissolve ethyl (S)-3-amino-4,4-diphenylbutanoate (1.0 eq) in DCM or THF.

    • Add triethylamine (1.5 eq) or a saturated aqueous solution of sodium bicarbonate.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.[1][2][3][4][5]

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected ester.

  • Saponification:

    • Dissolve the crude Boc-protected ester in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary (Expected):

ParameterValue
Yield (over 2 steps)80-90%
Purity (by HPLC)>97%
AppearanceWhite to off-white solid
Melting PointVaries based on purity

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Asymmetric Michael Addition cluster_step2 Step 2: Boc Protection & Saponification start_ester Ethyl 4,4-diphenyl-2-butenoate amino_ester Ethyl (S)-3-amino-4,4-diphenylbutanoate start_ester->amino_ester [Rh(cod)₂]BF₄, (S)-BINAP Toluene, RT imine Benzophenone Imine imine->amino_ester boc_ester Boc-protected Ester amino_ester->boc_ester Et₃N or NaHCO₃ DCM or THF boc_anhydride (Boc)₂O boc_anhydride->boc_ester final_product This compound boc_ester->final_product 1. LiOH, THF/H₂O 2. HCl

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification (Step 1) cluster_protection Boc Protection & Saponification (Step 2) catalyst_prep Prepare Chiral Catalyst ([Rh]/(S)-BINAP) addition Add Imine and Catalyst to Ester Solution catalyst_prep->addition reactant_prep Prepare Reactant Solution (Ester in Toluene) reactant_prep->addition stir Stir at RT (12-24h) addition->stir quench Quench with 1M HCl stir->quench extract1 Extract with Ethyl Acetate quench->extract1 purify1 Column Chromatography extract1->purify1 boc_protect Add (Boc)₂O and Base purify1->boc_protect saponify Saponify with LiOH boc_protect->saponify acidify_extract Acidify and Extract saponify->acidify_extract purify2 Recrystallize acidify_extract->purify2

Caption: Experimental workflow for the synthesis.

References

Application of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid in Drug Design: A Focus on Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a chiral building block with significant potential in drug design, particularly in the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease. Its utility stems from its structural features: a gamma-amino acid backbone, a bulky diphenylmethyl group, and a Boc-protected amine that facilitates controlled chemical synthesis. While direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of gamma-secretase modulators (GSMs), a promising class of therapeutic agents for Alzheimer's disease.

The core hypothesis behind the application of this molecule in Alzheimer's drug design is its potential as a scaffold for creating potent and selective GSMs. The diphenylmethyl group can engage in hydrophobic and pi-stacking interactions within the active site or allosteric sites of the gamma-secretase enzyme complex. The gamma-amino butyric acid backbone provides a flexible linker and a carboxylic acid handle for further chemical modification and interaction with the enzyme or for improving pharmacokinetic properties.

The primary application of this compound is in the synthesis of small molecule libraries for screening as GSMs. The Boc-protecting group allows for straightforward peptide coupling chemistries or other amine functionalization, enabling the exploration of a wide chemical space to identify potent and selective modulators.

The Role of Gamma-Secretase in Alzheimer's Disease

Gamma-secretase is an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides of various lengths. An imbalance in Aβ production, particularly an increase in the ratio of the aggregation-prone Aβ42 peptide to the more soluble Aβ40, is a central event in the pathogenesis of Alzheimer's disease. This increased Aβ42/Aβ40 ratio leads to the formation of amyloid plaques, a hallmark of the disease.

Gamma-secretase modulators are small molecules that do not inhibit the overall activity of the enzyme but rather allosterically modulate its cleavage site preference on APP. This results in a decrease in the production of the toxic Aβ42 peptide and a concomitant increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38. This modulation is considered a safer therapeutic strategy than outright inhibition of gamma-secretase, as the enzyme also cleaves other important substrates like Notch, and its inhibition can lead to significant side effects.

Potential Synthetic Utility in GSMs

This compound can be envisioned as a key component in the synthesis of novel GSMs. The diphenylmethyl moiety can serve as a core hydrophobic element, a feature present in some known classes of GSMs. The synthetic handle provided by the carboxylic acid and the de-protected amine allows for the attachment of various heterocyclic or aromatic groups, which are also common features in potent GSMs.

Quantitative Data of Representative Gamma-Secretase Modulators

Compound ClassExample CompoundAβ42 IC50 (nM)Aβ40 IC50 (nM)Aβ38 ProductionReference
Aminothiazole DerivativeGSM-A63>1000Increased[1]
Phenylacetic Acid DerivativeGSM-B290>10000Increased[2]
Imidazole DerivativeE201280-Increased[3]
Pyridine DerivativeCompound 5~100-Increased[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of novel compounds, such as those derived from this compound, as gamma-secretase modulators.

Protocol 1: In Vitro Gamma-Secretase Activity Assay with Solubilized Membranes

This assay measures the ability of a test compound to modulate the cleavage of a recombinant APP C-terminal fragment (C99) by isolated gamma-secretase complexes.

Materials:

  • HEK293 cells overexpressing human APP

  • Cell lysis buffer (e.g., 50 mM MES, pH 6.0, 150 mM NaCl, 5 mM CaCl2, 5 mM MgCl2, with protease inhibitors)

  • Detergent for solubilization (e.g., CHAPSO)

  • Recombinant C99-Flag substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 2 mM EDTA, 0.1% CHAPSO)

  • Test compounds dissolved in DMSO

  • Anti-Aβ42 and anti-Aβ40 antibodies for ELISA

  • ELISA detection reagents

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-APP cells and resuspend in hypotonic buffer.

    • Homogenize cells using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet with a high pH buffer (e.g., sodium carbonate, pH 11) to remove peripheral membrane proteins.

    • Resuspend the final membrane pellet in a suitable buffer.

  • Gamma-Secretase Solubilization:

    • Add a mild detergent (e.g., CHAPSO) to the membrane suspension to solubilize the gamma-secretase complex.

    • Incubate on ice with gentle agitation.

    • Centrifuge at high speed to pellet insoluble material. The supernatant contains the solubilized, active gamma-secretase.

  • Enzyme Assay:

    • In a microplate, add the solubilized gamma-secretase preparation.

    • Add the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the recombinant C99-Flag substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).

    • Stop the reaction by adding a strong denaturant or by freezing.

  • Aβ Quantification:

    • Quantify the levels of Aβ42 and Aβ40 in the reaction mixture using specific sandwich ELISAs.

    • Calculate the IC50 value for the reduction of Aβ42 and the effect on Aβ40 levels.

    • Optionally, measure the levels of shorter Aβ fragments like Aβ38 to confirm a modulatory effect.

Protocol 2: Cell-Based Gamma-Secretase Modulation Assay

This assay measures the effect of a test compound on Aβ production in a cellular context.

Materials:

  • A suitable cell line, such as SH-SY5Y or HEK293, stably overexpressing human APP.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Test compounds dissolved in DMSO.

  • Cell lysis buffer.

  • ELISA kits for human Aβ42 and Aβ40.

Procedure:

  • Cell Culture and Treatment:

    • Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

    • Incubate the cells for a suitable period (e.g., 24 hours) to allow for APP processing and Aβ secretion.

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Optionally, lyse the cells to measure intracellular Aβ or APP-CTFs.

  • Aβ Quantification:

    • Centrifuge the conditioned medium to remove any detached cells.

    • Measure the concentrations of Aβ42 and Aβ40 in the supernatant using specific ELISAs.

  • Data Analysis:

    • Normalize the Aβ levels to a measure of cell viability (e.g., using an MTT or LDH assay) to account for any cytotoxic effects of the compounds.

    • Determine the IC50 for the reduction of Aβ42 and the corresponding change in Aβ40 levels. An increase in shorter Aβ fragments can be measured by mass spectrometry to confirm modulation.

Visualizations

G Potential Synthetic Route for a GSM from the Target Molecule A This compound B Amide Coupling with Heterocyclic Amine A->B EDC, HOBt C Boc Deprotection (e.g., TFA) B->C D Final GSM Candidate C->D Further Modification (Optional) G Gamma-Secretase Modulation in Alzheimer's Disease cluster_0 Cell Membrane cluster_1 Extracellular APP Amyloid Precursor Protein (APP) gamma_secretase Gamma-Secretase Complex APP->gamma_secretase Cleavage Abeta42 Aβ42 (Toxic) gamma_secretase->Abeta42 Abeta40 Aβ40 gamma_secretase->Abeta40 Abeta38 Aβ38 (Less Toxic) gamma_secretase->Abeta38 Modulated Cleavage Plaques Amyloid Plaques Abeta42->Plaques GSM Gamma-Secretase Modulator (GSM) GSM->gamma_secretase Allosteric Modulation G Experimental Workflow for GSM Screening start Start: Compound Library Synthesis in_vitro In Vitro Gamma-Secretase Assay start->in_vitro cell_based Cell-Based Aβ Production Assay start->cell_based hit_id Hit Identification (Aβ42 Reduction) in_vitro->hit_id cell_based->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt Potent & Selective in_vivo In Vivo Animal Model Testing lead_opt->in_vivo end Preclinical Candidate in_vivo->end

References

Crystallization Techniques for High-Purity Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the crystallization of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, a key chiral building block in pharmaceutical synthesis. The protocols described herein are designed to enhance the purity of the compound, which is often obtained as an oil or an amorphous solid after synthesis. Two primary methods are detailed: standard recrystallization from a binary solvent system and purification via the formation of a dicyclohexylamine (DCHA) salt. These techniques are crucial for obtaining material with the high purity required for subsequent synthetic steps, such as peptide synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions in peptide synthesis and other complex organic transformations. Achieving a high degree of purity and a stable crystalline form is essential for ensuring reproducible results and minimizing side reactions in downstream applications. Often, the crude product is an oil or an amorphous solid, which can be challenging to handle and may contain residual reagents or byproducts. Crystallization is a critical purification step to obtain a solid material with high purity. This application note outlines two robust methods for the crystallization of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described crystallization protocols. These values are representative and may vary based on the initial purity of the crude material and the precise experimental conditions.

Table 1: Recrystallization from Ethyl Acetate/Hexane

ParameterCrude ProductPurified Product
Physical Form Oil / Amorphous SolidWhite Crystalline Solid
Purity (HPLC) ~85-95%>99%
Yield -75-90%
Melting Point Not well-defined86-88°C (decomposes)[1]

Table 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

ParameterCrude ProductDCHA SaltRegenerated Free Acid
Physical Form Oil / Amorphous SolidWhite Crystalline SolidWhite Crystalline Solid
Purity (HPLC) ~85-95%>99.5%>99%
Overall Yield --70-85%

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System

This method utilizes a "good" solvent to dissolve the compound and a "poor" solvent (anti-solvent) to induce crystallization. For Boc-protected amino acids, a common and effective solvent system is ethyl acetate and hexane.[2][3]

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate with heating

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Place the crude, oily, or solid this compound into an appropriately sized Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethyl acetate (the "good" solvent) to the flask. Gently heat the mixture to 40-50°C while stirring to facilitate dissolution. Add more ethyl acetate in small portions until the compound is fully dissolved.[2]

  • Once a clear solution is obtained, slowly add hexane (the "poor" solvent) dropwise while continuing to stir. Continue adding hexane until the solution becomes persistently cloudy, indicating the saturation point has been reached.[2]

  • Add a few drops of ethyl acetate back into the solution until it becomes clear again.[2]

  • Cover the flask and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, more well-defined crystals.

  • Once at room temperature, place the flask in an ice bath or a refrigerator for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold hexane to remove any remaining impurities.[3]

  • Dry the crystals under vacuum to a constant weight to remove all residual solvents.[3]

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

If the free acid is difficult to crystallize directly, converting it to a dicyclohexylamine (DCHA) salt is a highly effective alternative for obtaining a stable, crystalline solid.[3] The purified salt can then be converted back to the free acid.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • Dicyclohexylamine (DCHA)

  • 10% Phosphoric acid or dilute HCl

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Beakers, separatory funnel, stir plate, and filtration apparatus

Procedure:

Part A: Formation and Crystallization of the DCHA Salt

  • Dissolve the crude oily Boc-amino acid in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add one equivalent of dicyclohexylamine with stirring.

  • Stir the mixture until a precipitate forms. The salt may precipitate immediately or require some time. If necessary, cool the mixture in an ice bath to promote precipitation.[3]

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.

  • If further purification is needed, the DCHA salt can be recrystallized using a suitable solvent system such as ethanol/water.

Part B: Conversion Back to the Free Acid

  • Suspend the purified DCHA salt in ethyl acetate.

  • Transfer the suspension to a separatory funnel and wash it with an aqueous acid solution (e.g., 10% phosphoric acid or dilute HCl) to remove the dicyclohexylamine.[3] Repeat the wash two to three times.

  • Wash the organic layer with water and then with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified this compound, which should now be a crystalline solid.[3]

Troubleshooting

  • Crystals do not form: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration and then attempt to cool and crystallize again. Alternatively, try a different solvent system.[3]

  • Product remains an oil: If direct crystallization fails, the DCHA salt formation method is a reliable alternative.[3] Impurities can also inhibit crystallization; ensure the preceding synthetic steps and workup are clean.

  • Low Yield: Avoid using an excessive amount of the "good" solvent during dissolution. Ensure the solution is sufficiently cooled to maximize precipitation.

Visualizations

Recrystallization_Workflow start Crude Oily/Solid Product dissolve Dissolve in minimal hot 'good' solvent (Ethyl Acetate) start->dissolve add_anti_solvent Add 'poor' anti-solvent (Hexane) until cloudy dissolve->add_anti_solvent clarify Add a few drops of 'good' solvent to clarify add_anti_solvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool further in ice bath/refrigerator cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end Purified Crystalline Product dry->end

Caption: Workflow for Recrystallization.

DCHA_Salt_Purification_Workflow cluster_0 Part A: DCHA Salt Formation cluster_1 Part B: Regeneration of Free Acid start Crude Oily Product dissolve_ether Dissolve in Diethyl Ether/Ethyl Acetate start->dissolve_ether add_dcha Add 1 equivalent of Dicyclohexylamine dissolve_ether->add_dcha precipitate Precipitate DCHA Salt add_dcha->precipitate filter_salt Filter and wash the salt precipitate->filter_salt purified_salt Purified DCHA Salt filter_salt->purified_salt suspend_salt Suspend DCHA salt in Ethyl Acetate purified_salt->suspend_salt Proceed to Part B wash_acid Wash with aqueous acid (e.g., 10% Phosphoric Acid) suspend_salt->wash_acid wash_brine Wash with water and brine wash_acid->wash_brine dry_organic Dry organic layer (Na2SO4) wash_brine->dry_organic evaporate Evaporate solvent dry_organic->evaporate final_product Purified Crystalline Free Acid evaporate->final_product

Caption: Workflow for DCHA Salt Purification.

References

NMR assignment for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Nuclear Magnetic Resonance (NMR) Assignment of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the development of peptidomimetics and other complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group is frequently used for amines due to its stability and ease of removal under acidic conditions.[1][2] Accurate structural characterization of such intermediates is critical for ensuring the integrity and purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of these molecules, providing detailed information about the molecular framework through ¹H and ¹³C NMR spectra.[1] This document provides a comprehensive guide to the NMR assignment of this compound, including detailed experimental protocols and tabulated spectral data.

Experimental Protocols

This section details the methodology for acquiring high-quality NMR data for this compound.

Sample Preparation
  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a standard 5 mm NMR tube.

NMR Instrument Setup and Calibration
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Sample Insertion: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the field frequency using the deuterium signal from the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Temperature: Stabilize the probe temperature, typically at 298 K (25 °C).

Data Acquisition

¹H NMR Spectroscopy:

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A sweep width of approximately 12-16 ppm is typically sufficient.

¹³C NMR Spectroscopy:

  • Pulse Program: Use a standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Spectral Width: A sweep width of approximately 220-240 ppm is standard.[3]

2D NMR Spectroscopy (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Processing
  • Fourier Transformation: Apply an exponential window function (e.g., line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the transformed spectrum and apply a polynomial baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[1]

  • Integration and Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign all peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and correlations from 2D NMR experiments.

NMR Data Presentation and Assignment

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration used.

Structure for Assignment:

Table 1: Estimated ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityAssignment
~10-12br sCOOH
~7.35 - 7.15mAr-H (10H)
~5.5 - 5.0dNH
~4.7 - 4.5mH-3
~4.4 - 4.2dH-4
~2.8 - 2.6mH-2 (2H)
~1.40sBoc C(CH ₃)₃ (9H)
Table 2: Estimated ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~175.5C OOH (C-1)
~155.2Boc C =O
~141.8Ar-C (ipso)
~129.0Ar-C
~128.5Ar-C
~126.8Ar-C
~79.8Boc C (CH₃)₃
~57.1C-4
~52.5C-3
~39.6C-2
~28.4Boc C(C H₃)₃

Workflow for NMR Structural Assignment

The following diagram illustrates the logical workflow for the complete NMR assignment of this compound.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Analysis cluster_result Result Sample_Prep Sample Preparation (5-10 mg in 0.7 mL CDCl₃) H1_NMR 1D ¹H NMR Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Sample_Prep->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) Sample_Prep->NMR_2D Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing NMR_2D->Processing Assignment Structural Assignment Processing->Assignment Final_Structure Verified Structure Assignment->Final_Structure

Caption: Workflow for NMR spectroscopic analysis and assignment.

References

HPLC purification protocol for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Purification of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

This document provides a detailed methodology for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed to ensure high purity of the final compound, which is crucial for subsequent applications in research and drug development.

Introduction

N-Boc protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry.[1] The purity of these reagents is critical as impurities can lead to the formation of byproducts, complicating purification of the final product and potentially impacting biological activity. This compound, with its diphenyl moiety, presents a unique purification challenge due to its hydrophobicity.

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of Boc-protected amino acids, offering high resolution and efficiency.[1][] This application note outlines a general yet robust RP-HPLC protocol that can be adapted for the purification of this compound, yielding a final product of high purity.

Materials and Methods

The following protocol details the necessary reagents, equipment, and steps for the successful purification of the target compound.

Materials and Reagents:

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or purified (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for column washing)

  • Sample dissolution solvent: A mixture of the initial mobile phase components is often suitable.[3]

Equipment:

  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Preparative C18 reversed-phase column (e.g., 20-50 mm internal diameter, 150-250 mm length, 5-10 µm particle size)

  • Analytical HPLC system for purity analysis of collected fractions

  • Rotary evaporator or lyophilizer for solvent removal

Experimental Protocol

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is a good starting point.[1][3]

  • Ensure the sample is fully dissolved to prevent column clogging.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

2. HPLC Purification:

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for a sufficient time, typically 5-10 column volumes, until a stable baseline is achieved.[3]

  • Injection: Inject the prepared sample onto the equilibrated column. The injection volume will depend on the column size and the concentration of the sample.

  • Gradient Elution: Elute the compound using a linear gradient of increasing organic solvent to facilitate separation.[3] A typical gradient for Boc-protected amino acids involves increasing the concentration of acetonitrile in water, with both phases containing 0.1% TFA.[1]

  • Fraction Collection: Collect fractions based on the UV detector response, typically monitored at 220 nm or 254 nm.[1] Collect the peak corresponding to the target compound.

3. Post-Purification Processing:

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.[3]

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator or by lyophilization.

Data Presentation

The following table summarizes a recommended starting point for the HPLC purification parameters. These may require optimization based on the specific crude sample and HPLC system used.

ParameterRecommended Value
Column Preparative C18, 5-10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-70% B over 30 minutes
Flow Rate 15-25 mL/min
Detection Wavelength 220 nm and 254 nm
Injection Volume Dependent on sample concentration and column capacity
Column Temperature Ambient

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purification protocol.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Compound filter Filter Sample dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Purity collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent pool->remove_solvent final_product final_product remove_solvent->final_product Pure Product

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols: Incorporation of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the novel amino acid, Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, into peptidomimetic scaffolds. This document outlines the rationale, key advantages, detailed synthetic protocols, and methods for biological evaluation, with a focus on targeting protein-protein interactions (PPIs).

Introduction

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. They are of significant interest in drug discovery as they can overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids, like this compound, is a key strategy in the design of potent and selective peptidomimetics. The bulky diphenylmethyl group of this amino acid can induce specific secondary structures and provide crucial hydrophobic interactions for binding to biological targets. A particularly important application of such peptidomimetics is the inhibition of protein-protein interactions, a class of targets implicated in numerous diseases, including cancer. One of the most well-studied PPIs is the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). Inhibition of the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells.

Key Advantages of Incorporating this compound

  • Enhanced Proteolytic Stability: The unnatural gamma-amino acid backbone and the bulky side chain can sterically hinder the approach of proteases, leading to a longer biological half-life.

  • Conformational Constraint: The diphenylmethyl group restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptidomimetic into a bioactive conformation for optimal target binding.

  • Increased Binding Affinity: The two phenyl rings provide a large hydrophobic surface area that can engage in significant van der Waals and π-π stacking interactions within the binding pockets of target proteins, such as the hydrophobic groove of MDM2 that accommodates p53.

  • Improved Pharmacokinetic Properties: The increased lipophilicity imparted by the diphenylmethyl group can potentially enhance membrane permeability and oral bioavailability.

Data Presentation: Inhibition of the p53-MDM2 Interaction

The following table summarizes representative quantitative data for various classes of p53-MDM2 inhibitors. While specific data for peptidomimetics containing this compound is not yet publicly available, this table serves as a benchmark for the expected potency of novel inhibitors targeting this interaction.

Compound ClassExample CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
Small Molecule Nutlin-3aMDM2Fluorescence Polarization90160[1]
Peptide (p53-derived) p53 (17-29)MDM2Isothermal Titration-830[2]
Stapled Peptide ATSP-7041MDM2Fluorescence Polarization27-[3]
D-Peptide DPMI-γMDM2Surface Plasmon Resonance-53[4]
Illustrative Diphenylalanine Peptidomimetic Compound X MDM2 Fluorescence Polarization TBD TBD

Note: TBD (To Be Determined). This table is for illustrative purposes. Actual values for peptidomimetics containing this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound

This protocol details the manual solid-phase synthesis of a model peptidomimetic using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection (if using Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Boc-protected):

    • Pre-activate the first Boc-protected amino acid (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 eq.) and agitate the mixture for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF, DCM, and isopropanol.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM.

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM for 10 minutes. Wash the resin with DCM.

  • Incorporation of this compound:

    • Pre-activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 eq.) and allow the coupling to proceed for 4-6 hours due to the steric bulk of the amino acid.

    • Monitor the coupling completion with the Kaiser test.

    • Wash the resin as in step 3.

  • Chain Elongation: Repeat steps 4-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Fluorescence Polarization (FP) Assay for Inhibition of the p53-MDM2 Interaction

This protocol describes a competitive binding assay to determine the IC50 value of a peptidomimetic inhibitor.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescein-labeled p53-derived peptide (e.g., FAM-p5314-29)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • Peptidomimetic inhibitor (dissolved in DMSO)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the peptidomimetic inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a solution of MDM2 protein and FAM-p53 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of the serially diluted inhibitor to the wells of the 384-well plate.

    • Include control wells with buffer and DMSO only (for minimum polarization) and wells with MDM2 and FAM-p53 peptide without inhibitor (for maximum polarization).

    • Add the MDM2/FAM-p53 peptide solution (e.g., 15 µL) to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 528 nm emission).

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values for each well.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent peptide from MDM2.

Mandatory Visualizations

p53_MDM2_Signaling_Pathway cluster_nucleus Nucleus cluster_stress Cellular Stress cluster_inhibitor Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis Genes p53->Apoptosis Activates Transcription Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Binds and Inhibits Ub Ubiquitin MDM2->Ub CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis_outcome Apoptosis Apoptosis->Apoptosis_outcome Ub->p53 Ubiquitination Stress DNA Damage, Oncogene Activation Stress->p53 Activates Peptidomimetic Diphenylalanine Peptidomimetic Peptidomimetic->MDM2 Inhibits Binding to p53

Caption: p53-MDM2 Signaling Pathway and Point of Intervention.

experimental_workflow cluster_synthesis Peptidomimetic Synthesis cluster_screening Biological Screening Resin_Prep Resin Preparation SPPS Boc-SPPS Cycle (Deprotection, Coupling, Washing) Resin_Prep->SPPS Incorp Incorporate This compound SPPS->Incorp Cleavage Cleavage from Resin SPPS->Cleavage Final Cycle Incorp->SPPS Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Assay_Prep Prepare Reagents (MDM2, FAM-p53, Inhibitor) Characterization->Assay_Prep Purified Peptidomimetic Plate Plate Setup in 384-well Format Assay_Prep->Plate Incubate Incubation Plate->Incubate FP_Read Fluorescence Polarization Measurement Incubate->FP_Read Data_Analysis IC50 Determination FP_Read->Data_Analysis

References

Application Notes and Protocols for Solid-Phase Synthesis Using Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, improved bioavailability, and unique biological activities.[1] Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a chiral building block that offers a unique structural motif for peptide design and drug discovery.[2][3] Its diphenyl moiety can contribute to favorable binding interactions with biological targets.[3] This document provides detailed protocols and application notes for the successful incorporation of this sterically hindered amino acid into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS).

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the major strategies in SPPS, offering acid-labile protection for the α-amino group.[4][] This allows for the use of strong acid-labile side-chain protecting groups, which can be removed concomitantly with cleavage from the resin, typically using anhydrous hydrogen fluoride (HF) or other strong acids like trifluoromethanesulfonic acid (TFMSA).[6][7]

The bulky nature of the 4,4-diphenyl group in this compound presents a synthetic challenge, potentially leading to lower coupling efficiencies and yields due to steric hindrance.[8][9] Therefore, optimized protocols with longer coupling times, double coupling strategies, or the use of more potent coupling reagents may be necessary to ensure the successful synthesis of the target peptide.[10]

Materials and Reagents

Resins

The choice of resin depends on the desired C-terminal functionality of the peptide.

Resin TypeC-Terminal FunctionalityRecommended Use
Merrifield Resin Carboxylic AcidClassical choice for Boc-SPPS, though may be susceptible to peptide loss during synthesis.[7]
PAM Resin Carboxylic AcidOffers enhanced stability of the peptide-resin linkage to the repeated acid treatments during Boc deprotection, minimizing chain loss.[7]
MBHA Resin AmideThe support of choice for the preparation of peptide amides using Boc-SPPS.[7]
Reagents and Solvents
Reagent/SolventGradePurpose
This compoundPeptide Synthesis GradeBuilding Block
Other Boc-protected amino acidsPeptide Synthesis GradeBuilding Blocks
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSolvent
Dichloromethane (DCM)Peptide Synthesis GradeSolvent
Trifluoroacetic acid (TFA)Reagent GradeBoc Deprotection
Diisopropylethylamine (DIEA)Reagent GradeNeutralization
N,N'-Diisopropylcarbodiimide (DIC)Reagent GradeCoupling Reagent
1-Hydroxybenzotriazole (HOBt)Reagent GradeCoupling Additive
HBTU, HATU, or PyBOPPeptide Synthesis GradeCoupling Reagents (for hindered couplings)
PiperidineReagent GradeFor removal of specific side-chain protecting groups (if applicable)
Anhydrous Hydrogen Fluoride (HF)High PurityCleavage from resin
Anisole, p-cresol, or thioanisoleReagent GradeScavengers for cleavage
Diethyl etherReagent GradePeptide precipitation
AcetonitrileHPLC GradePurification
WaterHPLC GradePurification

Experimental Protocols

Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA) in a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

  • Wash the resin three times with DCM.

First Amino Acid Loading (for Merrifield and PAM resins)

For MBHA resin, the first amino acid is coupled using the standard coupling protocol described in the next section.

  • Dissolve the C-terminal Boc-amino acid (as its cesium salt for Merrifield resin to minimize racemization) in DMF.[7]

  • Add the dissolved amino acid to the swollen resin.

  • Heat the reaction mixture to 50°C and agitate for 12-24 hours.

  • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Determine the substitution level of the resin using a quantitative method such as the picric acid test or by cleaving the Boc group and quantifying the free amine.

SPPS Cycle: Deprotection, Activation, and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

  • Wash the resin-bound peptide with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin with DCM (3x) to remove residual TFA.

  • Wash with isopropanol (2x) and then DCM (3x).[7]

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Repeat the neutralization step.

  • Drain the DIEA solution.

  • Wash the resin thoroughly with DCM (5x) to remove excess base.

Standard Coupling Protocol (for non-hindered amino acids):

  • In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate for 1-2 hours at room temperature.

  • Perform a colorimetric test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

  • If the test is positive (indicating incomplete coupling), wash the resin and repeat the coupling step (double coupling).

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Modified Coupling Protocol for this compound (and other sterically hindered residues):

Due to the steric bulk of the diphenyl group, a more robust coupling strategy is recommended.

  • In a separate vial, dissolve this compound (3-5 equivalents) and a suitable activating agent such as HATU or HBTU (3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the solution and allow to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Increase the coupling time to 4-12 hours, or even overnight, at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • A double coupling is highly recommended. For the second coupling, use a fresh solution of the activated amino acid.

  • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

Capping (Optional)

If a small percentage of unreacted amino groups remains after coupling, it is advisable to cap them to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

Cleavage and Final Deprotection

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add scavengers (e.g., a mixture of anisole and p-cresol) to the reaction vessel to trap reactive carbocations generated during cleavage.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding a large volume of cold diethyl ether to the cleavage mixture.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide under vacuum.

  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical parameters for Boc-SPPS. Note that values for this compound may require optimization due to its steric hindrance.

ParameterStandard Amino AcidThis compound (Recommended)
Resin Loading 0.4 - 0.8 mmol/g0.2 - 0.5 mmol/g (lower loading can improve efficiency)
Amino Acid Equivalents 3 eq.3 - 5 eq.
Coupling Reagent DIC/HOBtHBTU, HATU, or PyBOP
Coupling Time 1 - 2 hours4 - 12 hours (or overnight)
Coupling Strategy Single or Double CouplingDouble Coupling Highly Recommended
Expected Coupling Efficiency >99%95-99% (variable, requires monitoring)
Deprotection Time 30 minutes30 minutes
Cleavage Time (HF) 1 - 2 hours1 - 2 hours

Experimental Workflow and Logic Diagrams

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry start Start: Swollen Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DCM) wash2 Wash (DCM) neutralization->wash2 coupling 3. Amino Acid Coupling (Boc-AA-OH, Activator, DMF) kaiser_test Kaiser Test coupling->kaiser_test wash1->neutralization wash2->coupling wash3 Wash (DMF, DCM) cycle_decision More Amino Acids? wash3->cycle_decision kaiser_test->coupling Positive (Recouple) kaiser_test->wash3 Negative cycle_decision->deprotection Yes final_cleavage Final Cleavage (Anhydrous HF + Scavengers) cycle_decision->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow of the SPPS cycle for incorporating a Boc-protected amino acid.

The following diagram illustrates the logical relationship for deciding on the coupling strategy based on the steric hindrance of the amino acid.

Coupling_Strategy Coupling Strategy Decision Logic start Select Amino Acid steric_hindrance Is the amino acid sterically hindered? (e.g., this compound) start->steric_hindrance standard_coupling Standard Coupling - DIC/HOBt - 1-2h coupling time - Monitor with Kaiser test steric_hindrance->standard_coupling No modified_coupling Modified Coupling - HBTU/HATU - Increased equivalents (3-5x) - Longer coupling time (4-12h) - Double coupling recommended steric_hindrance->modified_coupling Yes

Caption: Decision logic for selecting the appropriate coupling protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed route involves the asymmetric synthesis of the parent amino acid, (S)-3-Amino-4,4-diphenyl-butyric acid, followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc)₂O. The initial asymmetric synthesis is crucial for establishing the desired stereochemistry.

Q2: What are the critical parameters to control during the Boc protection step?

A2: The critical parameters for the Boc protection step include reaction temperature, the choice of base and solvent, and the stoichiometry of the reagents. Careful control of these factors is essential to minimize the formation of side products and ensure a high yield of the desired product.

Q3: What are "condensation impurities" that can form during the synthesis?

A3: "Condensation impurities" can refer to several side products. A common one is the formation of an N,N-di-Boc protected amine. Another possibility is the formation of urea-type byproducts if the isocyanate, a potential impurity in (Boc)₂O, is present. Additionally, side reactions involving the carboxylic acid moiety can occur under certain conditions. A patent for a similar synthesis mentions the formation of a condensed impurity, which is controlled by the choice of solvent.[1]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization. Solvents such as toluene or ethyl acetate/heptane mixtures are often effective for obtaining a high-purity crystalline product. Column chromatography can also be used, but recrystallization is often preferred for larger scale purifications.

Troubleshooting Guides

Low Yield in the Boc Protection Step

Problem: The yield of this compound is significantly lower than expected.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure the reaction goes to completion by monitoring it using TLC or LC-MS. - Increase the reaction time or slightly elevate the temperature if the reaction is sluggish. - Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.
Sub-optimal Base - The choice of base is critical. For amino acids, a common choice is an inorganic base like sodium bicarbonate or sodium hydroxide in a biphasic system, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent. - If using an organic base, ensure it is freshly distilled to avoid impurities.
Hydrolysis of (Boc)₂O - In aqueous conditions, (Boc)₂O can hydrolyze. Ensure the pH is maintained in the optimal range (typically 8-10) to favor aminolysis over hydrolysis.
Product Loss During Workup - During the aqueous workup, ensure the pH is carefully adjusted to isolate the product. Acidification should be done cautiously to avoid premature deprotection of the Boc group. - Use an appropriate organic solvent for extraction to ensure complete recovery of the product from the aqueous phase.
Formation of Impurities

Problem: The final product is contaminated with significant impurities.

Potential CauseRecommended Solution
Formation of N,N-di-Boc-amino acid - Avoid a large excess of (Boc)₂O. - Use a less reactive base or lower the reaction temperature.
Presence of Unreacted (S)-3-Amino-4,4-diphenyl-butyric acid - Ensure sufficient (Boc)₂O is used and that the reaction is allowed to proceed to completion.
Side reactions involving the carboxylic acid - If using a coupling agent to activate the carboxylic acid for another purpose, ensure the amino group is protected first.
"Condensation Impurities" - A patent for a similar molecule suggests that using a water-immiscible organic solvent like toluene can help control the formation of condensation impurities.[1]
Low Stereoselectivity

Problem: The final product has a low enantiomeric excess (e.e.).

This issue typically arises from the synthesis of the unprotected (S)-3-Amino-4,4-diphenyl-butyric acid precursor, as the Boc protection step itself does not usually affect the stereocenter.

Potential CauseRecommended Solution
Racemization during a preceding step - Review the synthetic route for the unprotected amino acid. Avoid harsh acidic or basic conditions that could lead to racemization.
Ineffective chiral catalyst or auxiliary - If using an asymmetric catalyst, ensure its purity and activity. Optimize the reaction conditions (temperature, solvent, pressure) for the catalytic step. - If using a chiral auxiliary, ensure it is of high enantiomeric purity.

Experimental Protocols

Protocol 1: Boc Protection of (S)-3-Amino-4,4-diphenyl-butyric acid

This protocol is a general procedure based on methods for Boc protection of amino acids.

  • Dissolution: Dissolve (S)-3-Amino-4,4-diphenyl-butyric acid (1.0 eq.) in a suitable solvent system. A common choice is a mixture of an organic solvent (like THF or dioxane) and water.

  • Basification: Add a base (e.g., sodium bicarbonate, 2.0-3.0 eq.) to the solution and stir until the amino acid is fully dissolved and the solution is basic (pH 8-9).

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) either as a solid or dissolved in the organic solvent used.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Wash the remaining aqueous solution with a non-polar solvent like ether or hexane to remove unreacted (Boc)₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄).

    • The product should precipitate out of the solution. If it oils out, extract with an organic solvent like ethyl acetate.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • If the product was extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane).

Data Presentation

The following table provides representative data on how different reaction conditions can affect the yield and purity of the Boc protection reaction. These are illustrative values based on general principles of organic synthesis.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaHCO₃Dioxane/H₂O2589298
2NaOHTHF/H₂O2569597
3TEACH₂Cl₂25128895
4NaHCO₃Dioxane/H₂O4049096

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amino_acid (S)-3-Amino-4,4-diphenyl-butyric acid dissolution Dissolve amino acid in solvent with base start_amino_acid->dissolution start_boc (Boc)₂O start_boc->dissolution start_base Base (e.g., NaHCO₃) start_base->dissolution start_solvent Solvent (e.g., Dioxane/H₂O) start_solvent->dissolution addition Add (Boc)₂O dissolution->addition stirring Stir at room temperature addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring solvent_removal Remove organic solvent monitoring->solvent_removal wash Aqueous wash solvent_removal->wash acidify Acidify to pH 2-3 wash->acidify isolate Isolate crude product acidify->isolate purify Recrystallize isolate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity start Low Yield or Purity Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn suboptimal_base Suboptimal Base? start->suboptimal_base workup_loss Loss During Workup? start->workup_loss di_boc Di-Boc Impurity? start->di_boc unreacted_sm Unreacted Starting Material? start->unreacted_sm condensation_imp Condensation Impurities? start->condensation_imp sol_incomplete Increase time/temp, check (Boc)₂O stoichiometry incomplete_rxn->sol_incomplete sol_base Screen different bases (e.g., NaOH, TEA) suboptimal_base->sol_base sol_workup Optimize pH adjustment and extraction workup_loss->sol_workup sol_di_boc Reduce (Boc)₂O excess, lower temperature di_boc->sol_di_boc sol_unreacted Ensure complete reaction unreacted_sm->sol_unreacted sol_condensation Use water-immiscible solvent (e.g., Toluene) condensation_imp->sol_condensation

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this sterically hindered amino acid derivative.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Incomplete or Slow Boc Protection Reaction

Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of starting material, (S)-3-Amino-4,4-diphenyl-butyric acid, remaining even after prolonged reaction times.

Possible Causes & Solutions:

Possible CauseRecommended SolutionExperimental Protocol
Steric Hindrance: The bulky 4,4-diphenylmethyl group hinders the approach of the Boc anhydride to the amino group.Increase the reaction temperature and/or use a more effective acylation catalyst. The use of a stronger base can also enhance the nucleophilicity of the amine.1. Dissolve (S)-3-Amino-4,4-diphenyl-butyric acid in a suitable solvent such as a mixture of dioxane and water. 2. Add sodium hydroxide or sodium bicarbonate to create alkaline conditions. 3. Add Di-tert-butyl dicarbonate (Boc)₂O. 4. For sterically hindered amines, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial, though it may also promote side reactions if not used judiciously.[] 5. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C.
Insufficient Reagent: The amount of Boc anhydride or base is not sufficient to drive the reaction to completion.Use a larger excess of Di-tert-butyl dicarbonate and/or the base.Increase the molar ratio of (Boc)₂O to the amino acid to 1.5-2.0 equivalents. Ensure at least a stoichiometric amount of base is present to neutralize the generated acid and deprotonate the amino group.
Poor Solubility: The starting amino acid or the product has poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture.Modify the solvent system to ensure all reactants are fully dissolved.A mixture of dioxane and water, or THF and water, often provides good solubility for both the starting material and the Boc-protected product.[2]
Issue 2: Formation of Di-Boc Side-Product

Symptom: A significant peak corresponding to the mass of the di-Boc protected amino acid is observed in the LC-MS analysis of the crude reaction mixture.

Possible Causes & Solutions:

Possible CauseRecommended SolutionExperimental Protocol
Highly Reactive Conditions: The use of a strong catalyst like DMAP can sometimes lead to the formation of the di-Boc derivative, where the carboxylic acid is also esterified with a tert-butyl group.Reduce the amount of catalyst or use a milder base. Careful control of the reaction stoichiometry is also crucial.1. Reduce the amount of DMAP to catalytic quantities (e.g., 0.1 equivalents). 2. Use a weaker base such as triethylamine (TEA) instead of DMAP. 3. Add the (Boc)₂O slowly to the reaction mixture to avoid high local concentrations.
Prolonged Reaction Time: Leaving the reaction to stir for an extended period, especially in the presence of a strong catalyst, can favor the formation of the di-Boc product.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.1. Spot the reaction mixture on a TLC plate every 30-60 minutes. 2. Once the starting material spot is no longer visible, proceed with the work-up.
Issue 3: Difficulty in Product Purification

Symptom: The crude product is an oil that is difficult to crystallize, and column chromatography results in poor separation of the desired product from non-polar impurities.

Possible Causes & Solutions:

Possible CauseRecommended SolutionExperimental Protocol
Residual (Boc)₂O and byproducts: Unreacted Boc anhydride and its breakdown products (tert-butanol and carbon dioxide) can contaminate the product.Implement an effective work-up procedure to remove these impurities before attempting purification.1. After the reaction is complete, quench with a mild acid (e.g., citric acid solution) to neutralize the base and decompose excess (Boc)₂O. 2. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. 3. Wash the combined organic layers with brine to remove water-soluble impurities. 4. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Formation of tert-Butyl Ester: A common side-product is the formation of the tert-butyl ester of the carboxylic acid.The tert-butyl ester can often be hydrolyzed under mildly acidic conditions without cleaving the Boc protecting group.1. Dissolve the crude product in a solvent like dichloromethane (DCM). 2. Add a mild acid such as a saturated solution of citric acid and stir at room temperature. 3. Monitor the hydrolysis of the ester by TLC or LC-MS. 4. Once the hydrolysis is complete, proceed with a standard aqueous work-up.
Co-eluting Impurities: The polarity of the desired product and certain side-products may be very similar, making chromatographic separation challenging.Optimize the mobile phase for column chromatography or consider crystallization as an alternative purification method.1. For column chromatography, a gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) may improve separation. 2. To induce crystallization, try dissolving the crude oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly adding a non-polar solvent in which it is insoluble (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the precursor, (S)-3-Amino-4,4-diphenyl-butyric acid?

The most common and stereoselective method for the synthesis of the chiral β-amino acid precursor is the asymmetric Michael addition of a chiral amine to a diphenyl-substituted α,β-unsaturated ester, followed by hydrolysis. Organocatalysis is often employed to achieve high enantioselectivity.

Q2: Can I use other protecting groups besides Boc for this amino acid?

Yes, other protecting groups like Carbobenzyloxy (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) can be used. The choice of protecting group will depend on the subsequent steps in your synthetic route and the required deprotection conditions. The Boc group is favored for its stability under a wide range of conditions and its facile removal with mild acid.[3]

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • TLC: Useful for rapid, qualitative monitoring of the reaction progress.

  • LC-MS: Provides information on the conversion of the starting material, the presence of the desired product, and the mass of any side-products.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should be followed. Di-tert-butyl dicarbonate can be an irritant, and it is recommended to handle it in a well-ventilated fume hood. The organic solvents used are flammable and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Synthesis and Potential Pitfalls

To aid in understanding the synthetic process and potential side reactions, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Main Synthetic Pathway cluster_side_reactions Potential Side Reactions Start (S)-3-Amino-4,4- diphenyl-butyric acid Boc_Protection Boc Protection ((Boc)₂O, Base) Start->Boc_Protection Reactant Product Boc-(S)-3-Amino-4,4- diphenyl-butyric acid Boc_Protection->Product Desired Product Di_Boc Di-Boc Formation Boc_Protection->Di_Boc Excess Reagent/ Strong Catalyst t_Butyl_Ester tert-Butyl Ester Formation Boc_Protection->t_Butyl_Ester Side Reaction Troubleshooting_Logic Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Products Side-Products Observed? Start->Side_Products No Increase_Temp_Catalyst Increase Temp/ Use Catalyst Incomplete_Reaction->Increase_Temp_Catalyst Due to Steric Hindrance Optimize_Stoichiometry Optimize Stoichiometry Incomplete_Reaction->Optimize_Stoichiometry Due to Insufficient Reagents Modify_Solvent Modify Solvent Incomplete_Reaction->Modify_Solvent Due to Poor Solubility Purification_Issues Purification Difficulties? Side_Products->Purification_Issues No Reduce_Catalyst Reduce Catalyst/ Use Milder Base Side_Products->Reduce_Catalyst Di-Boc Formation Monitor_Reaction Monitor Reaction Closely Side_Products->Monitor_Reaction Di-Boc Formation Improve_Workup Improve Work-up Purification_Issues->Improve_Workup Residual Reagents Optimize_Chromatography Optimize Chromatography/ Attempt Crystallization Purification_Issues->Optimize_Chromatography Co-eluting Impurities

References

Technical Support Center: Purification of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the purification of this key chiral building block.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound in a question-and-answer format.

Q1: My final product after the Boc protection reaction is a persistent oil and will not solidify. How can I obtain a solid product?

A1: The oily nature of many Boc-protected amino acids is a frequent challenge, often due to residual solvents, impurities, or the intrinsic properties of the molecule itself. Here are several strategies to induce solidification:

  • Complete Solvent Removal: Ensure all solvents from the reaction and work-up are thoroughly removed under a high vacuum. Gentle heating (e.g., 40-50°C) can assist, but exercise caution to prevent thermal degradation.

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the product has minimal solubility, but impurities are soluble. Effective solvents for trituration include hexanes, diethyl ether, or a mixture of both. This process can wash away impurities and promote crystallization.

  • Seed Crystallization: If a small amount of solid product is available from a previous batch, it can be used as a seed crystal.[1] Add a tiny crystal to the oil and let it stand at room temperature or in a refrigerator to initiate crystallization.[2]

  • Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane) until the solution becomes cloudy. Allow the solution to stand for crystals to form.[3]

Q2: I'm having difficulty purifying the compound by recrystallization. What are some effective solvent systems?

A2: The choice of solvent is critical for successful recrystallization. For Boc-protected amino acids, binary solvent systems are often effective. A good starting point is a combination of a solvent in which the compound is soluble (a "good" solvent) and one in which it is sparingly soluble (a "poor" solvent).

"Good" Solvent"Poor" Solvent (Anti-solvent)
Ethyl AcetateHexane or Heptane
Acetonen-Hexane
EthanolWater
Tetrahydrofuran (THF)n-Hexane
TolueneMethanol

A common and effective system for many Boc-amino acids is Ethyl Acetate/Hexane.[3]

Q3: My recrystallization attempts are failing, and the product remains oily. Is there an alternative to direct crystallization?

A3: Yes. If the free acid is challenging to crystallize, converting it to a dicyclohexylamine (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid.[3]

  • DCHA Salt Formation: Dissolve the oily Boc-amino acid in a solvent like diethyl ether and add one equivalent of dicyclohexylamine. The DCHA salt typically precipitates as a solid, which can be easily collected by filtration.[3]

  • Conversion Back to Free Acid: The purified DCHA salt can be reverted to the free acid by suspending it in a solvent such as ethyl acetate and washing with an aqueous acid solution (e.g., 10% phosphoric acid or dilute HCl) to remove the dicyclohexylamine.[3]

Q4: What are the typical impurities I should be aware of during the synthesis and purification of this compound?

A4: Common impurities can include:

  • Unreacted Starting Material: (S)-3-Amino-4,4-diphenyl-butyric acid.

  • Byproducts from Boc-Anhydride: Such as tert-butanol.

  • Condensation Impurities: In some cases, side reactions can lead to the formation of condensation products which can be difficult to remove by simple recrystallization.[4]

  • Diastereomeric Impurities: The presence of the (R)-enantiomer if the starting material was not enantiomerically pure or if racemization occurred during the reaction.

A standard aqueous work-up procedure involving washes with a mild acid (like dilute HCl or KHSO₄) and a mild base (like NaHCO₃) is crucial for removing many of these impurities before attempting crystallization or chromatography.[1][5]

Q5: How can I effectively purify the compound using column chromatography?

A5: Flash column chromatography using silica gel is a common purification method.

  • Solvent System (Mobile Phase): A gradient of ethyl acetate in hexanes (or petroleum ether) is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Additives: To improve peak shape and reduce tailing for this acidic compound, consider adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase.[2]

Frequently Asked Questions (FAQs)

Q: What is the expected purity of this compound after a single purification step?

A: While this depends on the initial purity of the crude product, a single, well-executed purification step should significantly improve purity. Commercially available this compound is often supplied at a purity of around 97% or higher.[6]

Purification MethodTypical Purity of Crude ProductExpected Purity after One Step
Recrystallization85-95%>98%
Column Chromatography85-95%>99%
DCHA Salt Formation & Recrystallization80-90%>99%

Q: How can I assess the chemical and enantiomeric purity of my final product?

A: A combination of analytical techniques is recommended:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

  • Enantiomeric Purity: Chiral HPLC is the standard method for determining the enantiomeric excess (%ee). This involves using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers.[7]

Q: What type of chiral HPLC column is suitable for analyzing this compound?

A: Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., CHIROBIOTIC T) or ristocetin A (e.g., CHIROBIOTIC R), are often effective for the chiral separation of Boc-protected amino acids.[8] Polysaccharide-based CSPs like CHIRALPAK IA or IC have also shown good results for similar compounds.[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to fully dissolve the compound.

  • Slowly add a "poor" solvent (e.g., hexane) at room temperature until the solution becomes slightly turbid.

  • If turbidity persists, add a drop or two of the hot "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) to promote crystal growth.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under a vacuum.

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

  • Dissolve the crude oily this compound in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine while stirring.

  • Continue stirring until a precipitate forms.

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.

  • The DCHA salt can be further purified by recrystallization if necessary.

  • To regenerate the free acid, suspend the purified DCHA salt in ethyl acetate and wash with a 1M HCl solution in a separatory funnel.

  • Collect the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

  • Column: CHIROBIOTIC T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: A typical starting condition is a mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid. The ratio of methanol to water can be adjusted to optimize the separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Visualizations

Purification_Workflow Crude Crude Oily Product Trituration Trituration (e.g., Hexane/Ether) Crude->Trituration Solid_Check Solid? Trituration->Solid_Check Recrystallization Recrystallization (e.g., EtOAc/Hexane) Solid_Check->Recrystallization Yes DCHA_Salt DCHA Salt Formation Solid_Check->DCHA_Salt No Purified Purified Solid Product Recrystallization->Purified Acidification Acidification to Free Acid DCHA_Salt->Acidification Acidification->Recrystallization

Caption: Workflow for the solidification and purification of oily Boc-amino acids.

Chiral_HPLC_Logic cluster_sample Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Purified Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector CSP_Column Chiral Stationary Phase (CSP) Injector->CSP_Column Mobile Phase Detector Detector CSP_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Integration Chromatogram->Integration Peak Areas Purity Purity Integration->Purity Calculate %ee

Caption: Logical workflow for determining enantiomeric purity via Chiral HPLC.

References

Navigating the Nuances of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This technical support center provides a comprehensive guide to the stability and storage of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, a key building block in various synthetic pathways. Below, you will find troubleshooting advice and frequently asked questions to ensure the optimal handling and performance of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to specific storage guidelines. The compound is typically supplied as a lyophilized powder.

Storage Condition Temperature Duration Notes
Long-term Storage -20°C to -80°CUp to 6 monthsStore in a tightly sealed container in a dry, well-ventilated place.[1][2]
Short-term Storage 4°CUp to 1 weekFor immediate use.[1][2]
In Solution -20°C to -80°CVariesAliquot to avoid repeated freeze-thaw cycles.[1][2] Stability in solution is solvent-dependent and should be determined empirically.

Q2: How stable is the Boc protecting group on this molecule?

A2: The tert-butyloxycarbonyl (Boc) protecting group is known for its specific stability profile, which is a key aspect of its utility in organic synthesis.

Condition Stability Remarks
Basic/Alkaline Conditions StableThe Boc group is resistant to cleavage by most nucleophiles and bases.[][4]
Acidic Conditions LabileThe Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[][5]
Catalytic Hydrogenolysis StableUnlike the Cbz protecting group, the Boc group is stable to catalytic hydrogenolysis.[]

Q3: What are the potential degradation pathways for this compound?

Q4: Can I dissolve the compound in aqueous solutions?

A4: The solubility of this compound in purely aqueous solutions is expected to be low due to the presence of the nonpolar diphenyl and Boc groups. It is generally more soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and alcohols. For reactions in aqueous media, the use of a co-solvent is often necessary. The stability of the compound in different solvents, especially over time, should be experimentally verified.

Troubleshooting Guide

Unexpected experimental results can often be traced back to the handling and stability of reagents. This guide addresses common issues encountered when using this compound.

TroubleshootingGuide Troubleshooting Workflow start Start: Unexpected Experimental Outcome check_purity Check Compound Purity (e.g., NMR, HPLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok degradation_suspected Degradation Suspected purity_ok->degradation_suspected No troubleshooting_steps Troubleshooting Steps purity_ok->troubleshooting_steps Yes improper_storage Review Storage Conditions - Temperature? - Moisture exposure? degradation_suspected->improper_storage acid_contamination Check for Acid Contamination - Solvents? - Glassware? degradation_suspected->acid_contamination purify_reagent Purify Reagent degradation_suspected->purify_reagent order_new Order New Reagent improper_storage->order_new adjust_protocol Adjust Experimental Protocol - Use fresh, dry solvents - Neutralize glassware acid_contamination->adjust_protocol end End: Problem Resolved troubleshooting_steps->end order_new->end purify_reagent->end adjust_protocol->end

Troubleshooting workflow for unexpected experimental outcomes.

Experimental Protocols

While specific stability testing data for this compound is not publicly available, researchers can assess the stability under their specific experimental conditions using the following general protocol.

Protocol: General Stability Assessment of this compound

  • Preparation of Samples:

    • Prepare stock solutions of the compound in the desired solvents (e.g., DMF, DCM, acetonitrile) at a known concentration.

    • Aliquot the stock solution into several vials for testing at different time points and conditions.

    • For solid-state stability, weigh out several samples of the lyophilized powder into separate vials.

  • Storage Conditions to Test:

    • Temperature: Store samples at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature, and an elevated temperature like 40°C).

    • Light Exposure: Protect one set of samples from light by wrapping the vials in aluminum foil, and expose another set to ambient light.

    • pH: For solution stability, prepare samples in buffers of different pH values (e.g., acidic, neutral, basic), if applicable to the experimental design.

  • Time Points:

    • Analyze samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week, 1 month).

  • Analysis:

    • At each time point, analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • HPLC Analysis: Use a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of a modifier like TFA, if compatible). Monitor the appearance of new peaks and the decrease in the area of the main peak.

    • NMR Analysis: Dissolve the sample in a suitable deuterated solvent. Look for the appearance of new signals or changes in the integration of existing signals that would indicate degradation.

  • Data Interpretation:

    • Quantify the percentage of the remaining compound at each time point under each condition to determine the stability profile.

FAQ_Logic FAQ Logic Flow start User has a question about This compound topic Select Topic start->topic storage Storage topic->storage stability Stability topic->stability degradation Degradation topic->degradation solubility Solubility topic->solubility q1 Q1: Recommended Storage? storage->q1 q2 Q2: Boc Group Stability? stability->q2 q3 Q3: Degradation Pathways? degradation->q3 q4 Q4: Aqueous Solubility? solubility->q4

Logical flow of the Frequently Asked Questions section.

References

Technical Support Center: Coupling of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid, Boc-(S)-3-Amino-4,4-diphenyl-butyric acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary challenge arises from significant steric hindrance caused by the bulky 4,4-diphenylmethyl group on the side chain.[1][2] This bulk physically obstructs the approach of the incoming nucleophile (the amine component), slowing down the rate of peptide bond formation and often leading to incomplete reactions with standard coupling protocols.[1][3]

Q2: Which coupling reagents are most effective for this sterically hindered amino acid?

A2: For challenging couplings involving sterically hindered amino acids, high-reactivity coupling reagents are strongly recommended.[4] Standard carbodiimides like DCC or DIC are often insufficient.[1] More potent in situ activating reagents are preferred, including:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective as they form reactive OAt or Oxyma esters.[4] HATU is often considered one of the most efficient reagents for such couplings.[5][6]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices that can overcome the steric barrier and generally avoid side reactions like guanidinylation.[3][7]

Q3: What is racemization and how can it be minimized during the coupling of this amino acid?

A3: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid during activation and coupling, leading to the formation of diastereomeric impurities in the final peptide.[8] To minimize this risk:

  • Use coupling reagents known for low racemization potential, such as those incorporating additives like HOAt (in HATU) or OxymaPure (in COMU).[4]

  • Avoid prolonged pre-activation times before introducing the amine component.[8]

  • Use weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA where possible, or use the base in stoichiometric amounts.[6][8]

  • Maintain lower reaction temperatures, although this may require longer reaction times.

Q4: Can bulky protecting groups on other parts of my molecule affect the coupling efficiency?

A4: Yes. Steric hindrance is additive. Bulky protecting groups on the coupling partner or on adjacent amino acids in a peptide sequence can further crowd the reaction center, exacerbating the difficulty of the coupling.[1] Careful selection of protecting groups is an important consideration in the overall synthetic strategy.

Troubleshooting Guide: Low or Incomplete Coupling Reactions

This guide provides a systematic approach to troubleshoot and optimize the coupling of this compound.

Issue/Symptom Potential Cause Recommended Solution & Rationale
Low Yield / Incomplete Reaction (e.g., positive ninhydrin test on solid support)Inefficient Coupling Reagent Solution: Switch from standard carbodiimides (DCC, DIC) to a more potent uronium/aminium salt (HATU, HCTU, COMU) or a phosphonium salt (PyBOP).[1] Rationale: These reagents generate more highly activated esters (e.g., OAt or Oxyma esters) that react more rapidly and can overcome the high activation energy associated with steric hindrance.[3]
Insufficient Reaction Time or Temperature Solution 1: Increase the coupling reaction time, potentially from 1-2 hours to overnight.[1] Solution 2: Employ a "double coupling" strategy where the coupling step is repeated with fresh reagents.[1][2][8] Solution 3: Utilize microwave-assisted peptide synthesis (MA-SPPS) to apply controlled heating, which can significantly accelerate slow reactions.[1]
Suboptimal Reagent Stoichiometry Solution: Increase the equivalents of the amino acid and coupling reagent used relative to the amine component. For difficult solid-phase couplings, using 3-4 equivalents is common.[4]
Poor Solvation or Peptide Aggregation Solution: Switch the primary solvent from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP).[1] Rationale: NMP has superior solvating properties, which can help disrupt secondary structures and prevent on-resin aggregation that blocks reactive sites.[1]
Presence of N-acylurea Side Product Use of Carbodiimide Reagent (DCC, DIC) Solution: This side reaction involves the rearrangement of the O-acylisourea intermediate.[9] Switch to a phosphonium or uronium/aminium salt coupling reagent, as they operate through a different activation mechanism that avoids this specific side reaction.
Presence of Guanidinylation Side Product Excess Uronium Reagent (HBTU, HATU) Solution: Ensure that the uronium reagent is not used in large excess relative to the carboxylic acid. The active species can react with the free N-terminal amine to form a guanidinium group that caps the peptide chain.[6][10] Phosphonium reagents like PyBOP do not cause this side reaction.[6]

Data Presentation: Coupling Reagent Performance

The selection of a coupling reagent is a critical determinant of success for sterically hindered couplings. The following table summarizes the relative performance of commonly used reagents.

Reagent ClassExample ReagentRelative ReactivityKey AdvantagesPotential Side Reactions / Drawbacks
Uronium/Aminium HATU Very HighHighly efficient for hindered couplings; based on low-racemization additive HOAt.[3][5]Can cause guanidinylation of N-terminus if used in excess. Based on potentially explosive HOAt.[3][6]
HCTU HighMore reactive than HBTU.[1]-
COMU Very HighEfficiency comparable to HATU; based on the safer, non-explosive OxymaPure additive.[3][6]Limited stability in solution compared to other uronium salts.
Phosphonium PyBOP HighEfficient coupling; avoids guanidinylation side reactions. Byproducts are less hazardous than older BOP reagent.[3][6]Generally considered less reactive than HATU for the most difficult cases.[3]
Carbodiimide DIC / DCC ModerateInexpensive and widely available.Often inefficient for hindered couplings; can lead to N-acylurea formation; racemization risk without additives.[1][9]
Other T3P® HighExcellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[3]Different mechanism of action (forms an anhydride).

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU (Solid-Phase Example)

This protocol is designed for coupling this compound to a resin-bound free amine.

  • Resin Preparation: Following the standard deprotection of the N-terminal protecting group (e.g., Fmoc) on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation:

    • In a separate reaction vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add a non-nucleophilic base such as DIPEA (6 eq.) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.

  • Coupling:

    • Add the activated amino acid solution to the prepared resin.

    • Agitate the mixture at room temperature for 2-4 hours. Reaction progress can be monitored using a qualitative test (e.g., Kaiser or ninhydrin test).[8]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation and Double Coupling (If Necessary):

    • Perform a ninhydrin test. If the test is positive (indicating incomplete reaction), drain the DMF without washing and repeat steps 2-4 with a fresh solution of activated amino acid (a "double coupling").[1][8]

Protocol 2: Carbodiimide Coupling with Racemization Suppression (Solution-Phase Example)

This protocol is a more traditional approach, optimized to reduce the risk of racemization.

  • Reactant Preparation:

    • Dissolve this compound (1.0 eq.) and a racemization suppressing additive such as OxymaPure or HOBt (1.1 eq.) in an anhydrous solvent (e.g., DCM or DMF).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add Diisopropylcarbodiimide (DIC) (1.1 eq.) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 10-15 minutes.

  • Coupling:

    • Add the amine component (1.0 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., NMM).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Proceed with standard aqueous work-up and purification (e.g., extraction, chromatography) to isolate the desired product.

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Yield (e.g., Positive Ninhydrin Test) reagent Is the coupling reagent potent enough? (e.g., not DCC/DIC) start->reagent conditions Are reaction conditions optimal? reagent->conditions Yes upgrade_reagent Action: Switch to HATU, HCTU, or PyBOP reagent->upgrade_reagent No double_couple Was a double coupling performed? conditions->double_couple Yes extend_time Action: Increase reaction time or use microwave heating conditions->extend_time No solvent Is the solvent optimal? (e.g., DMF vs NMP) double_couple->solvent Yes perform_dc Action: Perform a second coupling with fresh reagents double_couple->perform_dc No change_solvent Action: Switch solvent to NMP to improve solvation solvent->change_solvent No success Coupling Successful solvent->success Yes upgrade_reagent->success extend_time->success perform_dc->success change_solvent->success

Caption: Troubleshooting workflow for low coupling efficiency.

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Acid Boc-Amino Acid (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., OAt-Ester) Acid->Active_Ester Reagent Coupling Reagent + Base Reagent->Active_Ester Amine Amine Component (Nucleophile) Active_Ester->Amine Nucleophilic Attack Peptide Peptide Bond Formed Active_Ester->Peptide Amine->Peptide Byproducts Byproducts Peptide->Byproducts

Caption: General workflow for peptide bond formation.

References

Preventing racemization during the synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers prevent racemization during its use in peptide synthesis.

Troubleshooting Guide

Problem: I am observing significant racemization (>1-2%) after coupling this compound.

If you have confirmed the presence of the undesired (R)-enantiomer in your product via chiral HPLC, follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in preventing racemization. Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[1]

  • Solution: Always use carbodiimide reagents (DCC, DIC, EDC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[2][3][4] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[4] For challenging couplings, consider modern phosphonium (PyBOP, PyAOP) or aminium/uronium (HBTU, HATU, TBTU) reagents, which generally lead to high coupling rates with fewer side reactions.[3]

Step 2: Assess Your Reaction Conditions (Temperature, Solvent)

Higher temperatures and the use of polar aprotic solvents can accelerate the rate of racemization.[1][5]

  • Solution: Perform the coupling reaction at a lower temperature, typically 0 °C, to minimize the rate of the racemization side reaction.[1] If reagent solubility permits, consider using a less polar solvent or a solvent mixture. For instance, solvent systems like DCM/MeCN have been found to be superior to highly polar solvents like DMF for suppressing side reactions in some cases.[5]

Step 3: Scrutinize the Base and Its Stoichiometry

The presence, type, and amount of base can significantly influence the extent of racemization.[6] Bases can promote racemization by directly abstracting the alpha-proton from the activated amino acid intermediate.[3][7]

  • Solution:

    • Avoid Excess Base: Use the minimum required amount of base.

    • Choose a Weaker, Sterically Hindered Base: The basicity and steric hindrance of organic bases have a major impact.[6] Instead of highly basic, non-hindered bases like triethylamine (TEA), opt for weaker or more sterically hindered bases. N-methylmorpholine (NMM) is a weaker base (pKa 7.38), and 2,4,6-collidine (TMP) is both weak (pKa 7.43) and sterically hindered, which often results in the least racemization.[6][8] N,N-diisopropylethylamine (DIPEA) is a common choice, but its higher basicity (pKa 10.1) can sometimes increase racemization compared to NMM or collidine.[6]

Summary of Factors Affecting Racemization

The following table summarizes the impact of various reagents and conditions on the degree of racemization during a model peptide coupling reaction.

FactorConditionImpact on RacemizationRationale
Coupling Reagent DIC or DCC aloneHighForms a highly reactive O-acylisourea intermediate prone to oxazolone formation.[9]
DIC/HOBt or HATU/HOAtLowAdditives form active esters that are less susceptible to racemization.[2][4]
PyBOP, PyAOPLowPhosphonium-type reagents are highly efficient and generally low-racemizing.[3]
Base Triethylamine (TEA)HighStrong basicity and low steric hindrance facilitate α-proton abstraction.[6]
DIPEAModerateSterically hindered but still a relatively strong base.[3]
N-Methylmorpholine (NMM)LowWeaker base compared to TEA and DIPEA.[6]
2,4,6-Collidine (TMP)Very LowWeak basicity combined with significant steric hindrance minimizes proton abstraction.[6][8]
Temperature Room Temperature (25 °C) or higherHigherIncreases the rate of both oxazolone formation and direct enolization.[1][8]
0 °CLowerReduces the rate of racemization side reactions.[1]
Solvent Polar (e.g., DMF)HigherCan stabilize the charged intermediates that lead to racemization.
Non-polar (e.g., DCM)LowerLess stabilization of racemization intermediates.[5]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process by which a pure chiral amino acid, such as the (S)-enantiomer of your starting material, loses its stereochemical integrity at the alpha-carbon (the C3 position in this beta-amino acid) during the reaction. This results in a mixture of both the original (S)-enantiomer and the newly formed (R)-enantiomer.[10] In peptide synthesis, this is highly undesirable as the biological activity of a peptide is critically dependent on its precise three-dimensional structure.

Q2: What is the primary mechanism of racemization during a coupling reaction?

A2: The most common mechanism involves the formation of a planar intermediate called an oxazolone (or azlactone).[1][7] This happens when the carboxylic acid of the Boc-protected amino acid is activated by the coupling reagent. The activated intermediate can cyclize to form the oxazolone. This planar ring structure allows the alpha-proton to be easily removed and re-added from either side, scrambling the stereochemistry.[1] A second, less common mechanism is the direct abstraction of the alpha-proton by a strong base, which also creates a planar enolate intermediate.[1][7]

Q3: Are certain amino acids more prone to racemization?

A3: Yes. While any amino acid can racemize under harsh conditions, some are particularly susceptible. Histidine and cysteine are known to be especially prone to racemization.[2][8] Although specific data for 3-Amino-4,4-diphenyl-butyric acid is not widely published, its bulky diphenyl groups may influence the stability of the activated intermediate. It is always prudent to use racemization-suppressing conditions.

Q4: How can I accurately measure the level of racemization in my final product?

A4: The most reliable method for quantifying the enantiomeric purity of your product is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[11][12] Alternatively, you can use an indirect method where the product is derivatized with a chiral agent (like Marfey's reagent, FDAA) to create diastereomers, which can then be separated on a standard achiral reversed-phase C18 column.[13][14]

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling

This protocol describes a general procedure for coupling this compound to an amine (R-NH₂) using HATU/HOAt with DIPEA as the base, optimized to minimize racemization.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., an amino acid ester hydrochloride) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq, or 1.0 eq if the amine is not a salt)

  • Anhydrous DMF or DCM

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), HATU (1.0 eq), and HOAt (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture and stir for 1-2 minutes.

  • Add the amine component (1.1 eq) to the pre-activated solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired peptide.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general method for analyzing the enantiomeric purity of the final peptide product using a chiral stationary phase.

Instrumentation and Columns:

  • HPLC system with UV or MS detector.

  • Chiral Stationary Phase (CSP) Column: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino acids and their derivatives.[11] Polysaccharide-based columns are also widely used.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide product in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: A common mobile phase for chiral separations of amino acid derivatives is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing an acid modifier (e.g., 0.1% formic acid or acetic acid).[11] The exact ratio must be optimized for the specific compound. A good starting point is 70:30 Methanol:Water with 0.1% Formic Acid.

  • HPLC Conditions (Example):

    • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic elution with Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm or 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a racemic standard (if available) or the sample suspected of racemization.

    • The two enantiomers should appear as two separate peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the major (S) and minor (R) enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] * 100

Visualizations

Racemization Mechanisms

Caption: Primary racemization pathway via a planar oxazolone intermediate.

Troubleshooting Workflow

troubleshooting_workflow start Start: Racemization Detected (>2% R-isomer) q1 Step 1: Coupling Reagent Check Are you using an additive (HOBt/HOAt) with carbodiimides? start->q1 sol1 Action: Add HOBt or HOAt. Consider using HATU or PyBOP. q1->sol1 No q2 Step 2: Temperature Check Is the reaction run at 0°C? q1->q2 Yes sol1->q2 sol2 Action: Lower reaction temperature to 0°C. q2->sol2 No q3 Step 3: Base Selection Are you using a weak, hindered base like NMM? q2->q3 Yes sol2->q3 sol3 Action: Switch from TEA/DIPEA to NMM or 2,4,6-Collidine. q3->sol3 No end Racemization Minimized q3->end Yes sol3->end

Caption: A decision tree for troubleshooting racemization issues.

General Experimental Workflow

experimental_workflow step1 1. Pre-activation (Boc-Amino Acid + Coupling Reagent) step2 2. Coupling Reaction (Add Amine Component at 0°C) step1->step2 step3 3. Workup & Purification (Aqueous Wash, Chromatography) step2->step3 step4 4. Purity Analysis (LC-MS, NMR) step3->step4 step5 5. Chiral Analysis (Chiral HPLC) step4->step5 result Final Product (Enantiomeric Purity Determined) step5->result

Caption: Standard workflow for peptide coupling and chiral analysis.

References

Technical Support Center: Scale-up Synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Problem 1: Low Yield in the Asymmetric Synthesis of (S)-3-Amino-4,4-diphenyl-butyric acid

Question: We are experiencing low yields during the rhodium-catalyzed asymmetric hydrogenation of the enamine precursor to (S)-3-Amino-4,4-diphenyl-butyric acid. What are the potential causes and solutions?

Answer:

Low yields in rhodium-catalyzed asymmetric hydrogenation are often traced back to catalyst activity, substrate quality, or reaction conditions. Below is a breakdown of potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Catalyst Deactivation Ensure the catalyst is handled under strictly anaerobic conditions. Use freshly prepared and degassed solvents. Consider using a glovebox for catalyst preparation and reaction setup.
Impure Substrate Purify the enamine precursor by recrystallization or column chromatography to remove any impurities that may poison the catalyst.
Suboptimal H₂ Pressure Optimize the hydrogen pressure. While higher pressures can increase reaction rates, they may also lead to side reactions or catalyst degradation.
Incorrect Solvent Screen different solvents. Methanol, ethanol, and THF are commonly used. The solubility of both the substrate and the catalyst is crucial.
Inadequate Reaction Time Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.
Problem 2: Incomplete Boc Protection of (S)-3-Amino-4,4-diphenyl-butyric acid

Question: Our attempt at Boc protection of (S)-3-Amino-4,4-diphenyl-butyric acid is resulting in a significant amount of unreacted starting material, even with an excess of Boc-anhydride. What could be the issue?

Answer:

The steric hindrance from the two phenyl groups in your starting material can make the amino group less accessible. Here are several factors to consider for optimizing the Boc protection step.

Potential Cause Recommended Solution
Steric Hindrance Increase the reaction temperature to 40-50°C to provide more energy for the reaction to overcome the steric barrier. For sterically hindered amino acids, using anhydrous conditions with a solvent like methanol or DMF and a base like triethylamine can be beneficial.[]
Poor Solubility Ensure the amino acid is fully dissolved. For zwitterionic amino acids, using a mixed solvent system like dioxane/water or THF/water with a base like NaOH or NaHCO₃ can improve solubility.
Inappropriate Base The choice of base is critical. For anhydrous conditions, triethylamine (TEA) is common. In aqueous systems, sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are typically used. For highly sterically hindered amines, stronger bases might be necessary.
Hydrolysis of Boc₂O In aqueous conditions, ensure a sufficient excess of Boc-anhydride is used, as it can hydrolyze over long reaction times. Add the Boc-anhydride portion-wise to maintain its concentration.
Problem 3: Difficulty in Purifying the Final Product

Question: The crude this compound is an oil that is difficult to purify by column chromatography at a large scale. Are there alternative purification methods?

Answer:

Purification of multi-kilogram quantities of product often requires moving away from chromatography towards crystallization.

Potential Cause Recommended Solution
Product is an Oil Induce crystallization by adding a seed crystal of pure product to the concentrated oil. If a seed crystal is unavailable, attempt to obtain one by scratching the side of the flask or by slow evaporation of a small amount of the oil in a suitable solvent.
Inefficient Crystallization Once the oil has solidified, perform a slurry wash. Add a weak polar solvent in which the product has low solubility, such as n-hexane or diethyl ether, and stir the solid to form a slurry. This will wash away impurities.
Residual Solvents After filtration, dry the crystalline product under reduced pressure to a constant weight to remove any residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is a common side reaction during the Boc protection of primary amines and how can it be avoided?

A1: A common side reaction is the formation of the N,N-di-Boc derivative, especially when using a large excess of Boc-anhydride or a catalytic amount of DMAP (4-dimethylaminopyridine) with primary amines.[] To avoid this, use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of Boc-anhydride and carefully monitor the reaction progress.

Q2: What is a "condensation impurity" and how can its formation be controlled during the Boc protection step?

A2: A condensation impurity can refer to byproducts formed from the reaction of the starting material or product with itself or with reagents. In the context of Boc-amino acid synthesis, this can include the formation of dimers. The choice of solvent and base can be critical in controlling these impurities. For instance, in the synthesis of a similar compound, using a two-phase system of an organic solvent immiscible with water (like toluene) and an aqueous inorganic base solution was shown to control the formation of condensation impurities.

Q3: What are the recommended workup procedures for a large-scale Boc protection reaction?

A3: For a large-scale reaction, the workup should be as simple and efficient as possible. A typical procedure involves:

  • Quenching the reaction by adding water.

  • If an organic solvent was used, separating the aqueous and organic layers.

  • Washing the organic layer with a mild acid (e.g., dilute citric acid) to remove any unreacted amine and base, followed by a wash with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the organic layer under reduced pressure to obtain the crude product.

Q4: Are there any safety concerns when handling large quantities of Boc-anhydride?

A4: Di-tert-butyl dicarbonate (Boc-anhydride) is a solid with a low melting point (22-24°C) and can be flammable. When handling large quantities, it is important to avoid ignition sources. It is also a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Amino-4,4-diphenyl-butyric acid (via Asymmetric Hydrogenation - Generalized)
  • Preparation: In a high-pressure reactor, dissolve the enamine precursor (1 equivalent) in degassed methanol.

  • Catalyst Loading: In a separate glovebox, charge the reactor with a rhodium-based chiral catalyst (e.g., Rh(COD)₂(BF₄) with a chiral phosphine ligand, 0.01-0.1 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the optimized pressure (e.g., 10-50 bar).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) until the reaction is complete (monitor by HPLC).

  • Workup: Depressurize the reactor, filter the reaction mixture to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization.

Protocol 2: Scale-up Synthesis of this compound
  • Dissolution: To a suitable reactor, add (S)-3-Amino-4,4-diphenyl-butyric acid (1 equivalent), sodium hydroxide (1.1 equivalents), and water. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 20°C.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in toluene over a period of 1-2 hours, maintaining the temperature at 20°C.

  • Reaction: Stir the biphasic mixture at 20°C for 10-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Separate the aqueous and organic layers.

    • Wash the organic layer with a 5% citric acid solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purification (Crystallization):

    • To the resulting oil, add a seed crystal of pure this compound.

    • Allow the mixture to stand at room temperature until it solidifies.

    • Add n-hexane to the solid and stir to form a slurry.

    • Filter the solid, wash with cold n-hexane, and dry under vacuum to yield the final product.

Data Presentation

The following table presents representative data for the synthesis of a structurally similar compound, BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid, which can be used as a benchmark for optimizing the synthesis of the target molecule.

Parameter Example 1 Example 2 (Different Base) Example 3 (Different Solvent)
Starting Amino Acid 10g10g10g
Base Sodium HydroxidePotassium CarbonateSodium Hydroxide
Solvent for Boc₂O TolueneTolueneMethyl tert-butyl ether
Reaction Time 10 hours10 hours10 hours
Reaction Temperature 20°C20°C20°C
Product Purity (in-process) 96.95%96%96.5%
Condensation Impurity (in-process) 0.117%0.15%0.14%
Final Yield 90%89%Not specified
Final Product Purity 99.8%99.7%Not specified
Final Condensation Impurity 0.13%0.15%Not specified

Data adapted from a patent for a similar compound and should be used for reference only.

Visualizations

experimental_workflow cluster_synthesis Synthesis of (S)-3-Amino-4,4-diphenyl-butyric acid cluster_boc_protection Boc Protection cluster_purification Purification enamine Enamine Precursor hydrogenation Asymmetric Hydrogenation (Rh-catalyst, H₂) enamine->hydrogenation 1. amino_acid (S)-3-Amino-4,4-diphenyl-butyric acid hydrogenation->amino_acid 2. boc_reaction Boc Protection (Boc₂O, Base) amino_acid->boc_reaction 3. crude_product Crude Product (Oil) boc_reaction->crude_product 4. crystallization Crystallization (Seeding & Slurry) crude_product->crystallization 5. final_product This compound (Pure Solid) crystallization->final_product 6.

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Boc Protection steric_hindrance Steric Hindrance start->steric_hindrance poor_solubility Poor Solubility of Amino Acid start->poor_solubility wrong_base Inappropriate Base start->wrong_base boc_hydrolysis Boc₂O Hydrolysis start->boc_hydrolysis increase_temp Increase Temperature Use Anhydrous Conditions steric_hindrance->increase_temp mixed_solvents Use Mixed Solvents (e.g., Dioxane/Water) poor_solubility->mixed_solvents optimize_base Optimize Base Selection (e.g., TEA, NaOH) wrong_base->optimize_base excess_boc Use Sufficient Excess of Boc₂O Portion-wise Addition boc_hydrolysis->excess_boc

Caption: Troubleshooting logic for low yield in the Boc protection step.

References

Technical Support Center: Purification of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted (S)-3-Amino-4,4-diphenyl-butyric acid and excess di-tert-butyl dicarbonate (Boc anhydride).

  • Reagent-Related Impurities: Residual coupling agents or bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Byproducts of the Boc-Protection Reaction: Byproducts from the decomposition of Boc anhydride, such as tert-butanol.

  • Process-Related Impurities: These can include diastereomeric impurities if the synthesis of the parent amino acid was not perfectly stereoselective, or condensation products (e.g., dimers) formed during the reaction or workup. The bulky diphenyl group can sometimes promote side reactions.

  • Solvent-Related Impurities: Residual solvents from the reaction and extraction steps.

Q2: My purified this compound appears as a thick oil or a waxy solid instead of a crystalline powder. Is this normal?

A2: It is not uncommon for bulky, protected amino acids like this compound to initially be isolated as an oil or an amorphous solid. This can be due to the presence of minor impurities that inhibit crystallization or residual solvents. Further purification by recrystallization or chromatography is often necessary to obtain a crystalline solid.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: The following techniques are recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and chiral HPLC can be used to determine the percentage of the main component and detect impurities, including diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of unknown impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification.

Troubleshooting Guides

Crystallization/Recrystallization Issues

Problem: The product "oils out" during crystallization and does not form a solid.

This is a common issue with bulky molecules that have a tendency to separate from the solution as a supercooled liquid rather than a crystalline solid.

Click for Troubleshooting Steps

G start Product 'Oils Out' cause1 Possible Cause: Solution is too concentrated or cooling is too rapid. start->cause1 cause2 Possible Cause: Inappropriate solvent system. start->cause2 cause3 Possible Cause: Presence of impurities inhibiting crystallization. start->cause3 solution1 Solution: 1. Add more 'good' solvent to the heated mixture. 2. Allow for very slow cooling (e.g., in a dewar). cause1->solution1 solution2 Solution: Experiment with different solvent pairs. (See Table 1 for suggestions) cause2->solution2 solution3 Solution: 1. Perform an aqueous wash to remove salts. 2. Consider purification by column chromatography first. cause3->solution3

Problem: Low recovery after recrystallization.

Click for Troubleshooting Steps

G start Low Recovery After Recrystallization cause1 Possible Cause: Product is too soluble in the crystallization solvent. start->cause1 cause2 Possible Cause: Too much solvent was used. start->cause2 cause3 Possible Cause: Premature crystallization during hot filtration. start->cause3 solution1 Solution: Increase the proportion of the 'poor' solvent (anti-solvent). cause1->solution1 solution2 Solution: Use the minimum amount of hot solvent to dissolve the crude product. cause2->solution2 solution3 Solution: Pre-heat the filtration apparatus and use a more dilute solution. cause3->solution3

Column Chromatography Issues

Problem: Poor separation of the desired product from a closely eluting impurity.

Click for Troubleshooting Steps

G start Poor Separation in Column Chromatography cause1 Possible Cause: Inappropriate mobile phase polarity. start->cause1 cause2 Possible Cause: Column overloading. start->cause2 cause3 Possible Cause: Stationary phase is not optimal. start->cause3 solution1 Solution: 1. Use a shallower gradient or isocratic elution. 2. Try a different solvent system (e.g., Toluene/Ethyl Acetate). cause1->solution1 solution2 Solution: Decrease the amount of crude material loaded onto the column. cause2->solution2 solution3 Solution: Consider using a different stationary phase (e.g., alumina or a bonded phase). cause3->solution3

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method"Good" Solvent (for dissolving)"Poor" Solvent (Anti-solvent)Typical Ratio (Good:Poor)Notes
Recrystallization Ethyl AcetateHexane/Heptane1:2 to 1:5A commonly effective system.
DichloromethaneHexane/Heptane1:3 to 1:6Good for less polar impurities.
IsopropanolWaterVariesUse with caution to avoid oiling out.
Column Chromatography Hexane/HeptaneEthyl AcetateGradientStart with a low polarity and gradually increase the ethyl acetate concentration.
TolueneEthyl AcetateGradientCan provide different selectivity compared to hexane-based systems.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane with swirling until a faint turbidity persists.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the turbidity and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For improved yield, subsequently place the flask in a refrigerator (2-8 °C) for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the initial low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G start Crude this compound recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis pure_solid Pure Crystalline Solid pure_oil Pure Amorphous Solid/Oil pure_oil->recrystallization Attempt Recrystallization analysis->pure_solid >98% Purity Crystalline analysis->pure_oil >98% Purity Amorphous

Resolving solubility issues of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with Boc-(S)-3-Amino-4,4-diphenyl-butyric acid.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

This compound possesses a bulky, nonpolar structure due to the two phenyl groups, which can lead to poor solubility in aqueous solutions and some organic solvents. The following troubleshooting steps are designed to help you achieve successful dissolution for your experiments.

Q1: My this compound is not dissolving in my desired solvent. What should I do first?

A1: The initial choice of solvent is critical. Due to its hydrophobic nature, this compound is generally insoluble in water and sparingly soluble in many common organic solvents. We recommend starting with a strong, water-miscible organic solvent.

Recommended Initial Steps:

  • Select an appropriate solvent: Begin with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These are powerful solvents for a wide range of research compounds.

  • Prepare a high-concentration stock solution: Dissolve the compound in a minimal amount of the chosen solvent (e.g., DMSO). This stock solution can then be diluted into your experimental medium.

  • Employ mechanical assistance: Gentle warming (to 30-40°C) and sonication can significantly aid in the dissolution process.[1] However, be cautious with heating as excessive temperatures can lead to degradation.[1]

Experimental Protocol: Preparing a Stock Solution

  • Weigh the required amount of this compound in a suitable vial.

  • Add a small volume of 100% DMSO or DMF to the vial.

  • Vortex the mixture vigorously.

  • If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution to 30-40°C while stirring.

  • Once fully dissolved, this stock solution can be added dropwise to your aqueous buffer while vortexing to minimize precipitation.[2]

Q2: I've created a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution.[2] The drastic change in polarity causes the compound to "crash out." Here are several strategies to overcome this:

Strategies to Prevent Precipitation:

  • Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[2] This rapid dispersion can prevent localized supersaturation.[2]

  • Use a co-solvent system: Incorporate a water-miscible organic solvent in your final aqueous solution to increase the solubility of your compound.[2] A common starting point is to have a final concentration of 1-5% DMSO in your aqueous medium.

  • Adjust the pH: As an amino acid derivative, the solubility of this compound can be pH-dependent.[2] Since it has a carboxylic acid group, increasing the pH (making the solution more basic) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.[2]

Experimental Protocol: Co-Solvent System and pH Adjustment

  • Prepare your aqueous buffer.

  • If using a co-solvent, add the desired amount of the organic solvent (e.g., DMSO) to the buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v).

  • If adjusting pH, add a small amount of a suitable base (e.g., 1M NaOH) dropwise to your buffer while monitoring the pH.

  • Slowly add your concentrated stock solution of this compound to the vortexing buffer.

  • Visually inspect for any precipitation.

Solubility Data Summary

The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents. This information is based on its chemical structure and general principles for Boc-protected amino acids. Actual solubility may vary depending on purity, temperature, and other experimental conditions.

SolventExpected SolubilityNotes
WaterInsolubleThe large hydrophobic diphenyl group significantly limits aqueous solubility.
MethanolSparingly SolubleMay require heating or sonication.
EthanolSparingly SolubleSimilar to methanol.
Dichloromethane (DCM)SolubleA good solvent for many Boc-protected amino acids.[3]
N,N-Dimethylformamide (DMF)SolubleOften used in peptide synthesis and for dissolving hydrophobic compounds.[1][4]
Dimethyl Sulfoxide (DMSO)SolubleA strong, versatile solvent for creating high-concentration stock solutions.[1]
Ethyl AcetateSolubleA moderately polar solvent.
AcetonitrileSparingly to Moderately SolubleOften used in HPLC; solubility may be limited.

Frequently Asked Questions (FAQs)

Q3: How does the structure of this compound affect its solubility?

A3: The key structural features influencing its solubility are the two phenyl groups and the Boc protecting group. The phenyl groups are large and nonpolar, making the molecule hydrophobic and thus poorly soluble in polar solvents like water. The Boc (tert-butyloxycarbonyl) group also adds to the nonpolar character of the molecule. The carboxylic acid group provides a site for potential ionization to increase solubility in basic aqueous solutions.

Q4: Can I use heat to dissolve the compound?

A4: Gentle warming (e.g., to 30-40°C) can be an effective way to increase the solubility of Boc-protected amino acids.[1] However, it is important to use heat cautiously, as excessive or prolonged heating can lead to the degradation of the compound.[1] Always try other methods like sonication and appropriate solvent selection first.

Q5: My compound precipitated out of solution after storage. What should I do?

A5: Precipitation upon storage can be due to temperature changes or solvent evaporation.[1] You can try to redissolve the precipitate by gently warming the solution while agitating or by sonicating it.[1] If the precipitate does not redissolve, it may be necessary to prepare a fresh solution. To prevent this, ensure your storage containers are well-sealed and consider storing stock solutions at a stable temperature.

Q6: Could solubility issues be affecting my reaction outcomes?

A6: Yes, poor solubility can directly impact reaction efficiency, especially in applications like peptide synthesis.[4] If the compound is not fully dissolved, it is not fully available to react, which can lead to incomplete reactions and lower yields.[4] Ensuring complete dissolution before starting a reaction is crucial.

Visualizing Workflows

The following diagrams illustrate the recommended troubleshooting workflow for resolving solubility issues with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved Compound solvent Select Solvent: DMSO or DMF start->solvent dissolve Attempt to Dissolve solvent->dissolve sonicate_heat Apply Sonication and/or Gentle Heat (30-40°C) dissolve->sonicate_heat No check1 Fully Dissolved? dissolve->check1 Yes sonicate_heat->check1 check1->solvent No, try another solvent stock_solution High-Concentration Stock Solution Prepared check1->stock_solution Yes dilute Dilute into Aqueous Buffer stock_solution->dilute check2 Precipitation Occurs? dilute->check2 optimize Optimize Dilution: - Add stock to buffer - Use co-solvent - Adjust pH check2->optimize Yes success Soluble Working Solution check2->success No optimize->dilute

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Key Factors Influencing Solubility compound This compound Hydrophobic Phenyl Groups Nonpolar Boc Group Ionizable Carboxylic Acid solubility Solubility Outcome compound:f0->solubility Decreases Aqueous Solubility compound:f1->solubility Decreases Aqueous Solubility compound:f2->solubility Increases Solubility at High pH factors Factors to Manipulate Solvent Choice Temperature pH Co-solvents factors:f0->solubility e.g., DMSO, DMF factors:f1->solubility Gentle Heat factors:f2->solubility Increase pH factors:f3->solubility e.g., %DMSO in buffer

Caption: Logical relationships affecting the solubility of the target compound.

References

Technical Support Center: Synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this valuable chiral building block.

Alternative Synthetic Routes: An Overview

This compound is a crucial intermediate in pharmaceutical synthesis, particularly for peptide-based therapeutics. While several synthetic strategies exist for β-amino acids, this guide focuses on two prominent and adaptable asymmetric methods:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This approach involves the enantioselective hydrogenation of a prochiral β-(acylamino)acrylate precursor. The stereochemistry is controlled by a chiral phosphine ligand coordinated to the rhodium catalyst.

  • Diastereoselective Conjugate Addition: This method utilizes a chiral auxiliary, such as an Evans oxazolidinone, to direct the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, establishing the desired stereocenter.

Below, you will find detailed troubleshooting guides and FAQs for each of these synthetic pathways.

Route 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This method is a powerful tool for establishing the stereocenter at the C3 position with high enantioselectivity.[1][2][3] A general workflow for this route is outlined below.

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Formation A β-Ketoester B β-Aminoacrylate A->B Amination C β-(Acylamino)acrylate B->C Acylation F (S)-N-Acyl-3-amino-4,4-diphenyl-butyrate C->F Hydrogenation D [Rh(COD)2]BF4 + Chiral Ligand (e.g., Me-DuPhos) E H2 (gas) G Hydrolysis F->G Ester Cleavage H Boc Protection G->H Protection I This compound

Figure 1. Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Troubleshooting Guide: Rhodium-Catalyzed Asymmetric Hydrogenation

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Poor substrate purity. 4. Catalyst poisoning.1. Ensure the catalyst precursor and ligand are of high purity and handled under inert conditions. Prepare the catalyst fresh if necessary. 2. Increase hydrogen pressure incrementally. Optimal pressures can range from 40 to 300 psi.[2] 3. Purify the β-(acylamino)acrylate precursor by chromatography or recrystallization. 4. Ensure the solvent and substrate are free of impurities that can poison the catalyst (e.g., sulfur compounds, excess coordinating solvents).
Low Enantioselectivity (ee) 1. Suboptimal chiral ligand. 2. Incorrect solvent. 3. Reaction temperature is too high. 4. Geometric isomers of the precursor.1. Screen different chiral phosphine ligands (e.g., Me-DuPhos, BICP). The choice of ligand can be substrate-dependent.[1][2] 2. Toluene is often a good solvent choice. Methanol can sometimes lead to lower ee.[2] 3. Perform the reaction at a lower temperature to enhance stereochemical control. 4. The E and Z isomers of the precursor can exhibit different reactivity and lead to different enantioselectivities.[2] Isolate a single isomer if possible or use a ligand effective for E/Z mixtures, such as Rh-BICP.[1][2]
Side Product Formation 1. Over-reduction of the phenyl rings. 2. Incomplete reaction leading to a mixture of starting material and product.1. Use milder reaction conditions (lower pressure, lower temperature). This is generally not a major issue under typical conditions. 2. Increase reaction time or catalyst loading. Monitor the reaction progress by TLC or LC-MS.
Frequently Asked Questions (FAQs): Rhodium-Catalyzed Asymmetric Hydrogenation

Q1: What are the key parameters to control for high enantioselectivity?

A1: The most critical parameters are the choice of the chiral ligand, the solvent, and the hydrogen pressure. The purity of the substrate and the catalyst are also paramount.

Q2: How do I choose the right chiral ligand for my substrate?

A2: The optimal ligand often needs to be determined empirically. For β-(acylamino)acrylates, ligands from the DuPhos and BICP families have shown excellent results.[1][2] It is advisable to start with a ligand that has been reported to be effective for similar substrates.

Q3: Can I use a mixture of E/Z isomers of the β-(acylamino)acrylate precursor?

A3: While it is ideal to use a single isomer for optimal results, some catalyst systems, like those with the BICP ligand, have been shown to be effective for E/Z mixtures.[1][2] However, this may result in a slightly lower overall enantioselectivity.

Route 2: Diastereoselective Conjugate Addition with a Chiral Auxiliary

This synthetic route relies on a chiral auxiliary to control the stereochemistry during a conjugate addition step. The Evans oxazolidinone auxiliaries are commonly used for this purpose due to their high diastereoselectivity.[4][5]

cluster_0 Substrate Preparation cluster_1 Diastereoselective Conjugate Addition cluster_2 Final Product Formation A Chiral Oxazolidinone C N-Acyl Oxazolidinone A->C Acylation B α,β-Unsaturated Carboxylic Acid E Conjugate Adduct C->E 1,4-Addition D Diphenylmethyl Nucleophile (e.g., from Grignard or Gilman reagent) F Auxiliary Cleavage E->F Hydrolysis G Boc Protection F->G Protection H This compound

Figure 2. Workflow for Diastereoselective Conjugate Addition.
Troubleshooting Guide: Diastereoselective Conjugate Addition

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Conjugate Adduct 1. Low reactivity of the α,β-unsaturated amide. 2. Decomposition of the nucleophile. 3. Steric hindrance.1. Use a more reactive nucleophile, such as a Gilman cuprate instead of a Grignard reagent. 2. Ensure anhydrous and inert reaction conditions. Prepare the nucleophile fresh and titrate before use. 3. The diphenylmethyl group is bulky; the reaction may require longer reaction times or slightly elevated temperatures.
Low Diastereoselectivity 1. Suboptimal chiral auxiliary. 2. Reaction temperature is too high. 3. Incorrect metal counterion for the enolate.1. While Evans auxiliaries are generally reliable, other chiral auxiliaries could be explored if selectivity is poor. 2. Run the reaction at a lower temperature (e.g., -78 °C) to maximize stereocontrol. 3. The choice of base and resulting metal enolate can influence diastereoselectivity. Lithium enolates are commonly used with Evans auxiliaries.
Difficulty in Auxiliary Cleavage 1. Steric hindrance around the carbonyl group. 2. Incomplete hydrolysis.1. Use milder hydrolysis conditions (e.g., LiOH/H₂O₂) to avoid racemization or side reactions. For very hindered substrates, other cleavage methods might be necessary. 2. Increase the reaction time or the amount of hydrolyzing agent. Monitor the reaction by TLC.
Frequently Asked Questions (FAQs): Diastereoselective Conjugate Addition

Q1: What is the role of the chiral auxiliary?

A1: The chiral auxiliary, such as an Evans oxazolidinone, is a chiral molecule that is temporarily attached to the reacting molecule. It physically blocks one face of the molecule, forcing the incoming nucleophile to attack from the less hindered side, thereby controlling the formation of a specific stereoisomer.

Q2: How do I prepare the diphenylmethyl nucleophile?

A2: The diphenylmethyl nucleophile can be prepared from diphenylmethane by deprotonation with a strong base like n-butyllithium, or from a diphenylmethyl halide via a Grignard reagent or by forming a Gilman cuprate.

Q3: Are there other methods for the conjugate addition step?

A3: Yes, besides using a chiral auxiliary, asymmetric conjugate addition can also be achieved using a chiral catalyst, such as a copper complex with a chiral ligand, which would create an enantioselective rather than a diastereoselective process.[4][5]

Summary of Key Reaction Parameters

The following table summarizes typical quantitative data for the key steps in the proposed synthetic routes. Note that specific values can vary depending on the exact substrate and conditions used.

Parameter Route 1: Asymmetric Hydrogenation Route 2: Conjugate Addition
Key Reagents [Rh(COD)₂]BF₄, Chiral Phosphine Ligand, H₂Chiral Auxiliary, Diphenylmethyl Nucleophile
Typical Yield (Key Step) >90%70-95%
Typical Stereoselectivity >95% ee[1]>95% de
Typical Temperature 25-50 °C-78 °C to 0 °C
Typical Pressure 40-300 psiAtmospheric
Key Solvents Toluene, Methanol, DichloromethaneTHF, Diethyl Ether

This technical support guide provides a starting point for troubleshooting and understanding the synthesis of this compound. For more in-depth information, please refer to the cited literature.

References

Validation & Comparative

A Comparative Guide: Boc vs. Fmoc Protection for 3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis and complex molecule construction. The choice between the two most prominent amino-protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), profoundly impacts reaction efficiency, purity, and compatibility with other synthetic steps. This is particularly true for sterically hindered and hydrophobic amino acids like 3-Amino-4,4-diphenyl-butyric acid, where reaction kinetics and solubility can be challenging.

This guide provides an objective comparison of the Boc and Fmoc protection strategies as they apply to 3-Amino-4,4-diphenyl-butyric acid. While direct, side-by-side quantitative data for this specific molecule is not extensively published, this comparison is based on the well-established chemical principles of each strategy and supported by generalized experimental protocols.

Core Chemistry and Orthogonality

The fundamental difference between the two strategies lies in their orthogonal deprotection conditions.[1]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group.[1] Deprotection is achieved with moderately strong acids like trifluoroacetic acid (TFA).[1][2] This method is often paired with side-chain protecting groups that are removed by a much stronger acid, such as hydrofluoric acid (HF), during the final cleavage step.[1]

  • Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group.[] This group is readily cleaved by a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[4] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[1] This true orthogonality is a key advantage of the Fmoc approach.[1]

Performance Comparison: Boc vs. Fmoc for 3-Amino-4,4-diphenyl-butyric acid

The bulky 4,4-diphenyl moiety of the amino acid presents steric hindrance that can affect both protection and deprotection steps. The following table summarizes the expected performance characteristics of each strategy.

FeatureBoc ProtectionFmoc Protection
Protecting Agent Di-tert-butyl dicarbonate (Boc)₂O9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Protection Conditions Mildly basic (e.g., NaHCO₃, TEA), Room Temp.[5]Mildly basic (e.g., NaHCO₃, DIPEA), Room Temp.[6]
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid (TFA), HCl in Dioxane).[7][8]Organic Base (e.g., 20-50% Piperidine in DMF).[4]
Deprotection Conditions Anhydrous, strong acidic conditions.[7]Mildly basic, rapid reaction.[9]
Orthogonality Compatible with base-labile and hydrogenolysis-cleavable groups.[10]Compatible with acid-labile groups (e.g., tBu, Trt).[]
Expected Yield Generally high for protection. Deprotection is efficient but harsh conditions may affect other functional groups.Generally high for both protection and deprotection due to mild conditions.
Expected Purity Risk of side reactions (t-butylation) on sensitive residues during acidic deprotection.[11]High. Milder deprotection minimizes side reactions.[1] The dibenzofulvene byproduct must be effectively scavenged.[12]
Handling & Safety Requires use of corrosive strong acids (TFA).[11]Piperidine is toxic and requires careful handling.
Suitability for 3-Amino-4,4-diphenyl-butyric acid Advantage: Repetitive acid treatment can protonate the N-terminus, potentially reducing aggregation of hydrophobic sequences.[13] Disadvantage: The bulky diphenylmethyl group may slightly hinder the approach of the (Boc)₂O reagent.Advantage: Milder conditions are generally favorable and less likely to cause side reactions.[12] Disadvantage: The large, hydrophobic Fmoc group, combined with the diphenyl moiety, may increase the risk of peptide aggregation during synthesis.

Experimental Protocols

The following are detailed, generalized protocols for the protection and deprotection of 3-Amino-4,4-diphenyl-butyric acid. Optimization may be required based on specific experimental conditions and desired scale.

Boc Protection and Deprotection

Protocol 1: Boc Protection of 3-Amino-4,4-diphenyl-butyric acid

  • Dissolution: Dissolve 3-Amino-4,4-diphenyl-butyric acid (1.0 equiv) in a 2:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 equiv) to the solution and stir until the amino acid is fully dissolved.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, adjust the pH to ~3 using a 1M HCl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.[5][14]

Protocol 2: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected 3-Amino-4,4-diphenyl-butyric acid in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) (forming a 50% TFA/DCM solution).[8]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor deprotection completion by TLC.

  • Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • Precipitation: Precipitate the deprotected amino acid salt by adding cold diethyl ether.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[7]

Fmoc Protection and Deprotection

Protocol 3: Fmoc Protection of 3-Amino-4,4-diphenyl-butyric acid

  • Dissolution: Suspend 3-Amino-4,4-diphenyl-butyric acid (1.0 equiv) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Reagent Addition: Cool the mixture to 0°C. Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 equiv) in acetone dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 8-12 hours. Monitor reaction completion by TLC.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A white precipitate should form.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the Fmoc-protected product.[6]

Protocol 4: Fmoc Deprotection

  • Dissolution: Dissolve the Fmoc-protected 3-Amino-4,4-diphenyl-butyric acid in dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[12]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.[9] Monitor by TLC.

  • Workup: Remove the DMF and piperidine under high vacuum.

  • Purification: The resulting free amine can be purified by crystallization or chromatography to remove the dibenzofulvene-piperidine adduct.[12]

Visualizing the Pathways and Workflows

To better illustrate the chemical transformations and the overall process, the following diagrams are provided.

Boc_Protection_Pathway cluster_protection Boc Protection cluster_deprotection Boc Deprotection AminoAcid 3-Amino-4,4-diphenyl-butyric acid BocProtected Boc-Protected Amino Acid AminoAcid->BocProtected + (Boc)₂O, NaHCO₃ in Dioxane/H₂O DeprotectedAmine Free Amine (TFA Salt) BocProtected->DeprotectedAmine + Trifluoroacetic Acid (TFA) in DCM

Boc protection and deprotection pathway.

Fmoc_Protection_Pathway cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection AminoAcid 3-Amino-4,4-diphenyl-butyric acid FmocProtected Fmoc-Protected Amino Acid AminoAcid->FmocProtected + Fmoc-OSu, Na₂CO₃ in Acetone/H₂O DeprotectedAmine Free Amine FmocProtected->DeprotectedAmine + 20% Piperidine in DMF

Fmoc protection and deprotection pathway.

Comparative_Workflow Comparative Synthetic Workflow in SPPS cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy b_start Peptide-Resin-(AA)n-Boc b_deprotect Boc Deprotection b_start->b_deprotect b_wash_neut Wash & Neutralize b_deprotect->b_wash_neut  TFA in DCM   b_couple Couple next Boc-AA b_wash_neut->b_couple  DIPEA in DCM/DMF   b_end Peptide-Resin-(AA)n+1-Boc b_couple->b_end  HBTU/HATU   f_start Peptide-Resin-(AA)n-Fmoc f_deprotect Fmoc Deprotection f_start->f_deprotect f_wash Wash f_deprotect->f_wash  20% Piperidine in DMF   f_couple Couple next Fmoc-AA f_wash->f_couple  DMF   f_end Peptide-Resin-(AA)n+1-Fmoc f_couple->f_end  HBTU/HATU  

Comparative workflow in Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Both Boc and Fmoc strategies are effective for the N-terminal protection of 3-Amino-4,4-diphenyl-butyric acid, each presenting a distinct set of advantages and disadvantages.

The Fmoc strategy is generally the preferred method in modern peptide synthesis due to its milder deprotection conditions, which minimizes the risk of side reactions and is compatible with a wider range of sensitive functional groups.[1] Its primary challenge, particularly for a hydrophobic residue like 3-Amino-4,4-diphenyl-butyric acid, is the potential for on-resin aggregation.

The Boc strategy , while requiring harsher acidic conditions and more hazardous reagents, remains a valuable and robust alternative.[15] It may offer an advantage in synthesizing long or difficult sequences prone to aggregation, as the acidic deprotection step results in a protonated N-terminus that can disrupt intermolecular hydrogen bonding.[13]

The ultimate choice will depend on the specific context of the synthesis, including the presence of other acid- or base-labile functional groups in the target molecule, the overall length and hydrophobicity of a peptide sequence, and the available laboratory infrastructure. For any critical application, empirical validation of the chosen protocol is strongly recommended.

References

Comparative Mass Spectrometry Analysis of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise characterization of building blocks used in peptide synthesis and drug discovery is paramount. This guide provides a comparative analysis of the mass spectrometry profiles of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid and relevant alternatives. The focus is on Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), a powerful technique for the structural elucidation of such molecules.

Comparative Analysis of Protected Amino Acids

The following table summarizes the key mass spectrometric properties of this compound and two alternatives: one with a different protecting group (Fmoc) and another with a different bulky side chain (Boc-Tryptophan).

ParameterThis compoundFmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid (Alternative 1)Boc-L-Tryptophan (Alternative 2)
Molecular Formula C21H25NO4C30H27NO4C16H20N2O4
Molecular Weight 355.43 g/mol [1]477.55 g/mol 304.34 g/mol [2]
Predicted [M+H]+ 356.1856 m/z478.2013 m/z305.1496 m/z
Predicted Key Fragments (m/z) 300.16 (Loss of isobutylene)[3], 256.17 (Loss of Boc group)[3], 167.08 (Diphenylmethyl cation)256.17 (Loss of Fmoc group), 179.08 (Fluorenylmethy cation)249.13 (Loss of isobutylene), 205.14 (Loss of Boc group), 130.06 (Indole side-chain fragment)

Predicted Fragmentation Patterns

The fragmentation of these molecules in ESI-MS/MS is largely dictated by the protecting group and the stability of the resulting fragments.

  • Boc-Protected Amino Acids : The tert-butyloxycarbonyl (Boc) group is notoriously labile in the gas phase. The most characteristic fragmentation pathways involve the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da)[3]. For this compound, a significant fragment is also predicted to be the stable diphenylmethyl (benzhydryl) cation. Similarly, Boc-L-Tryptophan will exhibit losses from the Boc group, along with fragments characteristic of the tryptophan indole side-chain[4].

  • Fmoc-Protected Amino Acids : The 9-fluorenylmethyloxycarbonyl (Fmoc) group also produces characteristic fragments. A common fragmentation pathway is the cleavage of the Fmoc group to produce the fluorenylmethyl cation at m/z 179. The remaining deprotected amino acid will also be observed.

Experimental Protocols

A general protocol for the analysis of protected amino acids by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source is provided below.

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the protected amino acid in a suitable solvent, such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) with collision energy optimized for the specific compound (typically 10-40 eV).

Visualizations

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution LC Separation LC Separation Working Solution->LC Separation Injection ESI Source ESI Source LC Separation->ESI Source Elution Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Ionization Collision Cell (MS2) Collision Cell (MS2) Mass Analyzer (MS1)->Collision Cell (MS2) Precursor Selection Detector Detector Collision Cell (MS2)->Detector Fragment Detection Data Analysis Data Analysis Detector->Data Analysis Signal Processing

Caption: General workflow for the LC-MS/MS analysis of protected amino acids.

Comparative Fragmentation cluster_boc_diphenyl This compound cluster_fmoc_diphenyl Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid cluster_boc_trp Boc-L-Tryptophan node_boc_diphenyl This compound [M+H]+ = 356.19 m/z Key Fragments: - Isobutylene (300.16 m/z) - Boc group (256.17 m/z) - Diphenylmethyl (167.08 m/z) node_fmoc_diphenyl Fmoc-(S)-3-Amino-4,4-diphenyl-butyric Acid [M+H]+ = 478.20 m/z Key Fragments: - Fmoc group (256.17 m/z) - Fluorenylmethyl (179.08 m/z) node_boc_trp Boc-L-Tryptophan [M+H]+ = 305.15 m/z Key Fragments: - Isobutylene (249.13 m/z) - Boc group (205.14 m/z) - Indole side-chain (130.06 m/z)

Caption: Structures and key predicted/known fragments of the compared molecules.

References

A Comparative Cost Analysis of Synthetic Methodologies for Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral building blocks is a critical consideration. Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, a valuable component in the synthesis of various pharmaceutical agents, can be prepared through several distinct synthetic routes. This guide provides a comparative analysis of three prominent methods: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Synthesis, and Enzymatic Resolution, offering insights into their respective economic and practical viability.

The selection of a synthetic route for a chiral molecule like this compound is a multi-faceted decision, balancing factors such as yield, enantioselectivity, cost of starting materials and reagents, and scalability. Below, we delve into the specifics of three methodologies, presenting a quantitative and qualitative comparison to aid in informed decision-making for laboratory and industrial-scale production.

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Asymmetric HydrogenationMethod 2: Chiral Auxiliary-MediatedMethod 3: Enzymatic Resolution
Starting Materials β-enamido esterDiphenylacetic acid, Chiral auxiliary (e.g., Evans auxiliary)Racemic 3-Amino-4,4-diphenyl-butyric acid ester
Key Reagents Rhodium or Ruthenium catalyst with chiral ligand, H₂ gasDi-tert-butyl dicarbonate (Boc₂O), Coupling agents, Lithium diisopropylamide (LDA)Lipase or other suitable enzyme
Overall Yield High (typically >85%)Moderate to High (60-85%)Moderate (Theoretically max 50% for the desired enantiomer)
Enantiomeric Excess (ee) Excellent (>95%)Excellent (>98%)Excellent (>99%)
Estimated Cost High (due to precious metal catalysts)Moderate (chiral auxiliary can be expensive but often recyclable)Low to Moderate (enzymes are generally cost-effective)
Scalability Good, but requires specialized high-pressure equipmentGood, well-established for industrial scaleExcellent, often performed in aqueous media under mild conditions
Key Advantages High efficiency and enantioselectivity in a single step.High diastereoselectivity and predictable stereochemical outcome.High enantioselectivity, mild reaction conditions, environmentally friendly.
Key Disadvantages High cost of catalysts and ligands, requires specialized equipment.Multiple steps, cost and recovery of the chiral auxiliary.Theoretical maximum yield of 50% for the desired enantiomer, requires separation of the unreacted enantiomer.

Method 1: Asymmetric Hydrogenation of a β-Enamido Ester

This method involves the direct asymmetric hydrogenation of a prochiral β-enamido ester using a chiral transition metal catalyst, typically based on rhodium or ruthenium. This approach is highly efficient, often providing the desired product in high yield and excellent enantiomeric excess in a single chemical transformation.

Experimental Protocol:

  • Synthesis of the β-enamido ester: The β-enamido ester precursor is synthesized by the condensation of a β-ketoester with an amine, followed by acylation.

  • Asymmetric Hydrogenation: The β-enamido ester is dissolved in a suitable solvent (e.g., methanol, toluene) in a high-pressure reactor. A catalytic amount of a chiral rhodium or ruthenium complex (e.g., Rh(COD)₂(BF₄) with a chiral phosphine ligand) is added. The reactor is then pressurized with hydrogen gas (typically 5-50 atm) and stirred at a controlled temperature until the reaction is complete.

  • Work-up and Purification: After depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically pure amino acid ester.

  • Boc Protection: The resulting amino acid ester is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford the final product, this compound.

Asymmetric_Hydrogenation_Workflow cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Final Product Formation β-ketoester β-ketoester β-enamido_ester β-enamido_ester β-ketoester->β-enamido_ester Amine, Acylation Amino_acid_ester Amino_acid_ester β-enamido_ester->Amino_acid_ester Rh/Ru catalyst, H₂ Final_Product This compound Amino_acid_ester->Final_Product Boc₂O

Caption: Asymmetric Hydrogenation Workflow.

Method 2: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach utilizes a chiral auxiliary to control the stereochemistry of an alkylation reaction. The chiral auxiliary is first attached to a prochiral substrate, and the subsequent reaction proceeds with high diastereoselectivity. The auxiliary is then removed to yield the desired enantiomerically pure product.

Experimental Protocol:

  • Acylation of Chiral Auxiliary: Diphenylacetic acid is converted to its acid chloride and then reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form an N-acyloxazolidinone.

  • Diastereoselective Enolate Formation and Alkylation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form a chiral enolate. This enolate is then reacted with a suitable electrophile (e.g., a haloacetate) to introduce the carboxymethyl group with high diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis with lithium hydroxide, to yield (S)-3-Amino-4,4-diphenyl-butyric acid. The chiral auxiliary can often be recovered and reused.

  • Boc Protection: The resulting amino acid is protected with di-tert-butyl dicarbonate (Boc₂O) to give the final product.

Chiral_Auxiliary_Workflow cluster_0 Substrate Preparation cluster_1 Key Stereoselective Step cluster_2 Product Formation & Finalization Diphenylacetic_acid Diphenylacetic_acid N-acyloxazolidinone N-acyloxazolidinone Diphenylacetic_acid->N-acyloxazolidinone Chiral Auxiliary Alkylated_Intermediate Alkylated_Intermediate N-acyloxazolidinone->Alkylated_Intermediate LDA, Electrophile Amino_acid Amino_acid Alkylated_Intermediate->Amino_acid Auxiliary Cleavage Final_Product This compound Amino_acid->Final_Product Boc₂O

Caption: Chiral Auxiliary-Mediated Synthesis.

Method 3: Enzymatic Resolution of a Racemic Mixture

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the two.

Experimental Protocol:

  • Synthesis of Racemic Ester: Racemic 3-Amino-4,4-diphenyl-butyric acid is synthesized and then esterified (e.g., to the methyl or ethyl ester).

  • Enzymatic Hydrolysis: The racemic ester is incubated with a suitable enzyme, such as a lipase (e.g., from Candida antarctica), in a buffered aqueous solution. The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted.

  • Separation: The unreacted (S)-ester is separated from the hydrolyzed (R)-acid by extraction.

  • Hydrolysis and Boc Protection: The purified (S)-ester is then hydrolyzed to the free amino acid, followed by protection with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Enzymatic_Resolution_Workflow cluster_0 Starting Material cluster_1 Enzymatic Reaction cluster_2 Separation & Final Product Racemic_ester Racemic 3-Amino-4,4-diphenyl-butyric acid ester Mixture (S)-ester + (R)-acid Racemic_ester->Mixture Lipase (S)-ester (S)-ester Mixture->(S)-ester Extraction Final_Product This compound (S)-ester->Final_Product Hydrolysis, Boc₂O

A Comparative Analysis of the Biological Efficacy of 3-Amino-4,4-diphenyl-butyric Acid Enantiomers and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of the enantiomers of 3-Amino-4,4-diphenyl-butyric acid and its structurally related analogs, phenibut and baclofen. The data presented herein is collated from preclinical pharmacological studies and is intended to inform research and drug development efforts. A significant body of evidence points to a clear stereoselectivity in the biological activity of these compounds, with the (R)-enantiomer consistently demonstrating greater potency.

Executive Summary

Studies on phenibut (3-phenyl-4-aminobutyric acid) and baclofen (4-amino-3-p-chlorophenylbutyric acid), close structural analogs of 3-Amino-4,4-diphenyl-butyric acid, reveal that the pharmacological activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer, in contrast, is often found to be inactive or significantly less potent. This stereospecificity is primarily attributed to the differential binding affinity of the enantiomers to the γ-aminobutyric acid type B (GABAB) receptor, the principal molecular target for this class of compounds. The (R)-enantiomer of phenibut, for instance, exhibits a twofold higher binding affinity for the GABAB receptor compared to the racemic mixture, while the (S)-enantiomer is largely inactive.[1][2][3] Similarly, (R)-(+)-baclofen is the pharmacologically active component responsible for the therapeutic effects of racemic baclofen, being substantially more potent in preclinical models of alcohol dependence than (S)-(-)-baclofen.[4][5][6] Some evidence even suggests that the (S)-enantiomers of phenibut and baclofen may act as antagonists to their (R)-counterparts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on the enantiomers of phenibut and baclofen.

Table 1: Comparative GABAB Receptor Binding Affinity of Phenibut Enantiomers [1][2]

CompoundBinding Affinity (Ki, µM)
(R)-Phenibut92 ± 3
(S)-PhenibutInactive
Racemic Phenibut177 ± 2
Baclofen (reference)6.0 ± 1

Table 2: Comparative Efficacy of Baclofen Enantiomers on Alcohol Self-Administration in Rats [4]

CompoundDose (mg/kg)Effect on Alcohol Self-Administration
(R)-(+)-Baclofen1.5Significant Reduction
(R)-(+)-Baclofen3.0Significant Reduction
(S)-(-)-Baclofen2.5No Effect
(S)-(-)-Baclofen5.0No Effect
Racemic Baclofen3.0Significant Reduction (potency approx. half of R-(+)-Baclofen)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GABAB Receptor Binding Assay

This protocol is adapted from radioligand binding studies used to determine the affinity of compounds for the GABAB receptor.

Materials:

  • Rat brain tissue

  • [3H]CGP54626 (selective GABAB receptor antagonist radioligand)

  • Test compounds ((R)-phenibut, (S)-phenibut, racemic phenibut)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh binding buffer and repeat the centrifugation step three more times to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, [3H]CGP54626 (at a concentration near its Kd), and varying concentrations of the test compounds.

    • For determining non-specific binding, use a high concentration of a known GABAB agonist (e.g., GABA or baclofen).

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Forced Swim Test (Mouse)

This test is used to assess the antidepressant-like activity of compounds.

Materials:

  • Male mice

  • Glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter)

  • Water (23-25°C)

  • Test compounds

  • Vehicle control

Procedure:

  • Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom or climb out.

  • Administer the test compound or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).

  • Gently place each mouse into the water-filled cylinder.

  • Record the behavior of the mouse for a 6-minute period.

  • The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water.

  • Increased mobility (swimming and climbing) and decreased immobility time are indicative of an antidepressant-like effect.

Tail-Flick Test (Mouse)

This test is used to evaluate the analgesic properties of compounds.

Materials:

  • Male mice

  • Tail-flick apparatus with a radiant heat source

  • Restraining device

  • Test compounds

  • Vehicle control

Procedure:

  • Administer the test compound or vehicle to the mice at a specified time before the test.

  • Gently restrain the mouse, allowing its tail to be exposed.

  • Position the mouse's tail over the radiant heat source of the tail-flick apparatus.

  • Activate the heat source and measure the latency (in seconds) for the mouse to flick its tail away from the heat.

  • A cut-off time is pre-set to prevent tissue damage.

  • An increase in the tail-flick latency compared to the control group indicates an analgesic effect.

Operant Alcohol Self-Administration (Rat)

This model is used to study the reinforcing effects of alcohol and the potential of compounds to reduce alcohol consumption.

Materials:

  • Sardinian alcohol-preferring rats

  • Operant conditioning chambers equipped with two levers and a liquid delivery system

  • Alcohol solution (e.g., 10-15% v/v)

  • Water

  • Test compounds

  • Vehicle control

Procedure:

  • Training:

    • Rats are first trained to press a lever to receive a reward (e.g., a sucrose solution, which is gradually replaced by an alcohol solution).

    • A second "inactive" lever is also present, which has no programmed consequences.

    • Training sessions are typically conducted daily for a set duration (e.g., 30 minutes).

  • Baseline Self-Administration:

    • Once stable lever pressing for alcohol is established, a baseline of alcohol intake is recorded over several days.

  • Drug Administration and Testing:

    • Prior to a self-administration session, rats are administered the test compound or vehicle.

    • The number of presses on the active and inactive levers, and the volume of alcohol consumed, are recorded.

  • Data Analysis:

    • A reduction in the number of active lever presses and the amount of alcohol consumed in the drug-treated group compared to the vehicle-treated group indicates that the compound may reduce the reinforcing effects of alcohol.

Mandatory Visualizations

Signaling Pathway

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or (R)-Enantiomer GABAB_R GABAB Receptor (GABAB1 + GABAB2) GABA->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates (via Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K_channel->K_ion Opens Ca_ion Ca_channel->Ca_ion Blocks Efflux Efflux K_ion->Efflux inhibition Inhibition of Neurotransmitter Release Ca_ion->inhibition Prevents hyperpolarization Hyperpolarization Efflux->hyperpolarization Leads to Influx Influx Influx->Ca_channel

Caption: GABAB Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Behavioral Assessment binding_assay GABAB Receptor Binding Assay data_analysis_binding Determine Ki values for (R)- and (S)-enantiomers binding_assay->data_analysis_binding conclusion Conclusion on Stereospecificity data_analysis_binding->conclusion animal_models Rodent Models (Mice/Rats) forced_swim Forced Swim Test (Antidepressant-like effect) animal_models->forced_swim tail_flick Tail-Flick Test (Analgesic effect) animal_models->tail_flick self_admin Alcohol Self-Administration (Reinforcement/Reward) animal_models->self_admin data_analysis_behavior Compare efficacy of (R)- and (S)-enantiomers forced_swim->data_analysis_behavior tail_flick->data_analysis_behavior self_admin->data_analysis_behavior data_analysis_behavior->conclusion start Comparative Efficacy Study cluster_in_vitro cluster_in_vitro start->cluster_in_vitro cluster_in_vivo cluster_in_vivo start->cluster_in_vivo

Caption: Experimental Workflow for Comparing Enantiomer Efficacy.

References

Validation of a novel synthetic pathway for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Pathways of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. Its unique diphenyl moiety offers a valuable scaffold for designing novel therapeutics. This guide provides a detailed comparison of an established synthetic pathway and a novel, innovative approach for its preparation, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached through various methods. Here, we compare a classical homologation technique with a modern organocatalytic approach, highlighting key performance indicators to aid in selecting the most suitable pathway for your research and development needs.

Parameter Established Pathway: Arndt-Eistert Homologation Novel Pathway: Organocatalytic Mannich Reaction
Overall Yield 40-65%60-85%
Enantioselectivity (ee) >99% (starting from enantiopure α-amino acid)Up to 98%
Purity High, but requires careful purification of intermediatesGenerally high, with purification by chromatography
Reaction Time Multi-day processTypically 12-24 hours for the key step
Key Reagents Diazomethane (toxic and explosive), Silver benzoateChiral organocatalyst (e.g., cinchona alkaloid derivative)
Safety Considerations Use of highly hazardous diazomethane requires special precautionsGenerally safer, avoids toxic and explosive reagents
Scalability Challenging due to the use of diazomethaneMore amenable to scale-up
Cost-Effectiveness Can be costly due to reagents and purificationPotentially more cost-effective, especially at scale

Established Synthetic Pathway: Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids, making it a classical approach for converting α-amino acids into their β-amino acid counterparts.[1][2][3] The stereochemistry of the starting α-amino acid is retained throughout the process, ensuring high enantiopurity of the final product.[3]

Workflow Diagram: Arndt-Eistert Homologation

Arndt_Eistert_Homologation cluster_0 Step 1: Activation and Diazoketone Formation cluster_1 Step 2: Wolff Rearrangement and Hydrolysis A Boc-(S)-Diphenylalanine B Mixed Anhydride Formation (Ethyl Chloroformate, Triethylamine) A->B C Reaction with Diazomethane B->C D α-Diazoketone Intermediate C->D E Wolff Rearrangement (Silver Benzoate, Heat) D->E F Ketene Intermediate E->F G Hydrolysis (Water) F->G H This compound G->H

Caption: Workflow for Arndt-Eistert Homologation.

Experimental Protocol: Arndt-Eistert Homologation

This protocol is adapted from the synthesis of (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID.[1]

Step 1: Formation of the α-Diazoketone

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Boc-(S)-diphenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice-water bath.

  • Add triethylamine (1 equivalent) and stir for 15 minutes.

  • Slowly add ethyl chloroformate (1 equivalent) and continue stirring for another 15 minutes, during which a precipitate of triethylammonium chloride will form.

  • In a separate, appropriate apparatus, generate a solution of diazomethane in diethyl ether. (Caution: Diazomethane is highly toxic and explosive. This step must be performed by trained personnel in a specialized fume hood with appropriate safety measures in place).

  • Carefully add the ethereal solution of diazomethane to the mixed anhydride solution at 0°C.

  • Allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain the crude α-diazoketone, which can be purified by column chromatography if necessary.

Step 2: Wolff Rearrangement and Hydrolysis

  • Dissolve the α-diazoketone in a mixture of 1,4-dioxane and water.

  • Add a catalytic amount of silver benzoate.

  • Heat the mixture, typically to around 80°C, and stir for several hours until the evolution of nitrogen gas ceases.[4]

  • Cool the reaction mixture to room temperature and remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1 M HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be further purified by recrystallization.

Novel Synthetic Pathway: Organocatalytic Asymmetric Mannich Reaction

The organocatalytic asymmetric Mannich reaction represents a modern, metal-free approach to the synthesis of chiral β-amino compounds.[5][6][7] This method often utilizes chiral catalysts derived from natural products, such as cinchona alkaloids, to induce high stereoselectivity.[8][9]

Workflow Diagram: Organocatalytic Mannich Reaction

Organocatalytic_Mannich cluster_0 Step 1: Asymmetric Mannich Reaction cluster_1 Step 2: Hydrolysis and Decarboxylation A N-Boc-Diphenylmethanimine D β-Amino Thioester Adduct A->D B Malonic Acid Half-Thioester B->D C Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) C->D E Hydrolysis of Thioester and Ester D->E F Decarboxylation E->F G This compound F->G

Caption: Workflow for Organocatalytic Mannich Reaction.

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

This protocol is a generalized procedure based on similar organocatalytic Mannich reactions.[8][9]

Step 1: Asymmetric Mannich Reaction

  • To a solution of the N-Boc-diphenylmethanimine (1 equivalent) in a suitable solvent (e.g., diethyl ether or toluene) at room temperature, add the chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea catalyst, 0.05-0.1 equivalents).

  • Add the malonic acid half-thioester (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting β-amino thioester adduct by flash column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the purified β-amino thioester adduct in a suitable solvent mixture, such as THF and water.

  • Add a base, such as lithium hydroxide, and stir the mixture at room temperature until the hydrolysis of both the thioester and the ester is complete.

  • Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1 M HCl) to facilitate decarboxylation.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product, this compound, can be further purified by recrystallization if necessary.

Conclusion

Both the Arndt-Eistert homologation and the organocatalytic Mannich reaction offer viable routes to this compound. The choice of pathway will depend on the specific requirements of the researcher, including considerations of safety, scalability, cost, and available expertise. The Arndt-Eistert homologation is a classic and reliable method that guarantees high enantiopurity when starting from an enantiopure α-amino acid, but its use of hazardous reagents is a significant drawback. In contrast, the novel organocatalytic Mannich reaction provides a safer, more environmentally friendly, and potentially more efficient alternative, making it an attractive option for modern synthetic chemistry.

References

Navigating Target Selectivity: A Comparative Guide to Cross-Reactivity in γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of selective γ-secretase modulators (GSMs) as a therapeutic strategy for Alzheimer's disease necessitates a thorough understanding of their cross-reactivity profiles. This guide provides a comparative analysis of GSMs, with a focus on compounds structurally related to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, and their selectivity for the amyloid precursor protein (APP) over other γ-secretase substrates, most notably Notch.

The therapeutic premise of GSMs lies in their ability to allosterically modulate γ-secretase, an enzyme complex responsible for the final cleavage of APP to produce amyloid-beta (Aβ) peptides.[1][2] This modulation aims to shift the production from the aggregation-prone Aβ42 peptide to shorter, less pathogenic forms, such as Aβ38.[1][3] A critical challenge in the development of γ-secretase-targeting therapeutics is avoiding the inhibition of Notch signaling, another crucial substrate of the enzyme.[4] Interference with Notch processing can lead to significant toxicity, a major setback observed in clinical trials of non-selective γ-secretase inhibitors (GSIs).[1][5] Therefore, a high degree of selectivity is a paramount requirement for a viable GSM candidate.

Comparative Analysis of γ-Secretase Modulator Selectivity

The following table summarizes the in vitro potency and selectivity of representative GSMs and GSIs. The selectivity index, calculated as the ratio of the IC50 for Notch inhibition to the IC50 for Aβ42 inhibition, provides a quantitative measure of a compound's therapeutic window. A higher selectivity index indicates a more desirable "Notch-sparing" profile.

CompoundClassAβ42 Inhibition IC50Notch Inhibition IC50Selectivity Index (Notch IC50 / Aβ42 IC50)
CHF5074 (Itanapraced) GSM (NSAID derivative)3.6 µM> 5 µM (No inhibition observed at 5 µM)> 1.4
GSM-2 GSM-No effect> 46
Avagacestat (BMS-708163) GSI (Notch-sparing)0.27 nM58 nM~215
Semagacestat GSI (Non-selective)10.9 nM14.1 nM~1.3
LY450139 GSI (Non-selective)--Minimal

Note: Data for CHF5074 is presented as it is a close structural analog of compounds derived from this compound. The precise IC50 for Notch inhibition by CHF5074 was not determined due to cytotoxicity at higher concentrations, but the lack of inhibition at 5 µM suggests a favorable selectivity profile.

Experimental Protocols for Assessing Cross-Reactivity

The determination of a GSM's cross-reactivity profile involves a battery of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Aβ42 Inhibition Assay

This assay quantifies the ability of a compound to reduce the secretion of Aβ42 from cells overexpressing APP.

  • Cell Line: Human neuroglioma cells (H4) stably overexpressing APP.

  • Methodology:

    • H4 cells are cultured in appropriate media in 96-well plates.

    • Cells are treated with a range of concentrations of the test compound for 24 hours.

    • The cell culture supernatant is collected.

    • The concentration of secreted Aβ42 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

    • IC50 values are calculated from the resulting dose-response curves, representing the compound concentration required to inhibit 50% of Aβ42 secretion.[6]

Notch Signaling Inhibition Assay

This assay measures the effect of a compound on the cleavage of the Notch receptor and the subsequent activation of its signaling pathway.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing a truncated Notch receptor (NotchΔE).

  • Methodology:

    • HEK293-NotchΔE cells are cultured under standard conditions.

    • The cells are treated with various concentrations of the test compound.

    • The effect on Notch signaling is evaluated by measuring the level of the Notch intracellular domain (NICD) cleavage product. This can be done via Western blotting or through a reporter gene assay where the expression of a reporter gene (e.g., luciferase) is driven by a promoter responsive to NICD.[6]

    • IC50 values are determined from the dose-response curves, indicating the compound concentration that inhibits 50% of Notch signaling.

Visualizing the γ-Secretase Modulation Pathway

The following diagram illustrates the desired selective modulation of APP processing by a GSM, while leaving Notch processing unaffected.

G Figure 1: Selective Modulation of γ-Secretase by a GSM cluster_app APP Processing cluster_notch Notch Processing APP APP C99 C99 Fragment APP->C99 β-secretase AB42 Aβ42 (Pathogenic) C99->AB42 AB38 Aβ38 (Less Pathogenic) C99->AB38 Notch Notch Receptor NICD NICD (Signaling) Notch->NICD GammaSecretase γ-Secretase GammaSecretase->C99 Cleavage GammaSecretase->Notch Cleavage GSM Selective GSM (e.g., derived from Boc-(S)-3-Amino-4,4- diphenyl-butyric acid) GSM->GammaSecretase Modulates G Figure 2: Workflow for GSM Selectivity Profiling start Synthesize GSM Candidate (e.g., from Boc-(S)-3-Amino- 4,4-diphenyl-butyric acid) app_assay Aβ42 Inhibition Assay (H4-APP cells) start->app_assay notch_assay Notch Signaling Assay (HEK293-NotchΔE cells) start->notch_assay calc_ic50_app Calculate Aβ42 IC50 app_assay->calc_ic50_app calc_ic50_notch Calculate Notch IC50 notch_assay->calc_ic50_notch calc_selectivity Calculate Selectivity Index (Notch IC50 / Aβ42 IC50) calc_ic50_app->calc_selectivity calc_ic50_notch->calc_selectivity decision High Selectivity? calc_selectivity->decision proceed Proceed to Further Preclinical Studies decision->proceed Yes redesign Redesign Compound decision->redesign No

References

A Comparative Benchmark: Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid in the Landscape of Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of non-natural amino acids into peptides is a cornerstone of modern therapeutic design. These unique building blocks offer a powerful toolkit to enhance the stability, conformational properties, and biological activity of peptide-based drugs. Among these, Boc-(S)-3-Amino-4,4-diphenyl-butyric acid stands out as a chiral building block with significant potential. This guide provides an objective comparison of its anticipated performance against other non-natural amino acids, supported by representative experimental data and detailed methodologies.

The defining feature of this compound is its bulky, hydrophobic diphenylmethyl side chain. This structure is anticipated to impart significant conformational rigidity to a peptide backbone. Such constraints can be instrumental in locking a peptide into a bioactive conformation, thereby enhancing its binding affinity for a specific biological target. Furthermore, the steric hindrance provided by the diphenyl group can effectively shield the peptide from proteolytic degradation, a common challenge that limits the in vivo half-life of natural peptides.[1]

Performance Benchmarking: An Illustrative Comparison

Table 1: Illustrative Impact of Bulky Aromatic Non-Natural Amino Acids on Biological Activity

Peptide SequenceNon-Natural Amino AcidTargetBiological Activity (IC50/MIC)Reference
Ac-KWRRWVRWI-NH₂ (Pac-525)D-β-naphthylalanineBacteria/FungiMIC: 4-16 µg/mL[2]
S1 peptide derivativeβ-naphthylalanineCancer Cell LinesIC50: 5-20 µM[3]
Trp-Phe dipeptide derivativeBoc-Phe-Trp-OMeBacteriaMIC: 230-400 µg/mL[4]

Note: The data in this table is for illustrative purposes to demonstrate the potential effects of incorporating bulky aromatic non-natural amino acids. The specific performance of this compound may vary depending on the peptide sequence and biological target.

Table 2: Illustrative Impact of Non-Natural Amino Acids on Peptide Stability

PeptideModificationHalf-life in Human PlasmaReference
SomatostatinNatural Peptide1-2 minutes[5]
OctreotideContains D-Trp and other modifications1.5 hours[5]
Gonadotropin-releasing hormone (GnRH)Natural Peptide~5 minutes[6]
TriptorelinContains three unnatural amino acid residues2.8 hours[6]
Feleucin-K3Natural Peptide~21% remaining after 8 hours[5]
Feleucin-K59Contains α-(4-pentenyl)-Ala>30% remaining after 24 hours[5]

Note: This table provides representative examples of how the incorporation of non-natural amino acids can enhance peptide stability. The specific impact of this compound on half-life will be sequence-dependent.

Experimental Protocols

To facilitate the direct comparison of this compound with other non-natural amino acids in your own research, the following are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Objective: To determine the secondary structure of a peptide in solution and assess the conformational changes induced by the incorporation of a non-natural amino acid.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For peptides with solubility issues, a co-solvent like trifluoroethanol (TFE) may be used.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis.

    • The final peptide concentration for CD analysis should be in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range to 190-260 nm for far-UV CD.

    • Use a quartz cuvette with a path length of 1 mm.

    • Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • Subtract the baseline spectrum from the peptide spectrum.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm.

    • Analyze the resulting spectrum using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content.

Protease Stability Assay

Objective: To evaluate the resistance of a peptide to enzymatic degradation.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of the protease (e.g., trypsin, chymotrypsin, or human plasma) in the same buffer at a working concentration (e.g., 10 µg/mL).

  • Incubation:

    • Add the peptide solution to the protease solution to a final peptide concentration of, for example, 100 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in the withdrawn aliquot by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or by heating.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the absorbance at 220 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the time zero sample.

    • Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of the peptide.

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (e.g., IC50 or Ki) of a peptide for its receptor.

Methodology:

  • Reagent Preparation:

    • Prepare a radiolabeled or fluorescently labeled ligand known to bind to the target receptor.

    • Prepare a series of dilutions of the unlabeled competitor peptide (the peptide containing the non-natural amino acid).

    • Prepare a membrane preparation or whole cells expressing the target receptor.

  • Assay Setup:

    • In a microplate, add the receptor preparation, the labeled ligand at a constant concentration (typically at its Kd value), and the varying concentrations of the unlabeled competitor peptide.

    • Include control wells with no competitor (for total binding) and wells with a large excess of unlabeled ligand (for non-specific binding).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the bound from the free labeled ligand. For membrane preparations, this is typically done by filtration through a glass fiber filter. For whole cells, this may involve washing and centrifugation.

  • Detection:

    • Quantify the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

      • [L] is the concentration of the labeled ligand

      • Kd is the dissociation constant of the labeled ligand.

Visualizing Workflows and Pathways

To provide a clearer understanding of the context in which this compound is utilized, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][8][9][10][11]

SPPS_Workflow Resin Resin Support Attach Attach First Boc-Amino Acid Resin->Attach Deprotect1 Boc Deprotection (TFA) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Next Boc-Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect1 n-1 times Cleave Cleavage from Resin (e.g., HF) Repeat->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Peptides containing non-natural amino acids are often designed to modulate the activity of G-Protein Coupled Receptors (GPCRs), a large family of cell surface receptors involved in numerous physiological processes.[12][13][14][15][16]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates Effector Effector Enzyme (e.g., Adenylyl Cyclase) cAMP Second Messenger (e.g., cAMP) Effector->cAMP Produces Peptide Peptide Agonist (with non-natural AA) Peptide->GPCR Binds G_alpha->Effector Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A representative G-protein coupled receptor (GPCR) signaling cascade initiated by a peptide agonist.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals handling Boc-(S)-3-Amino-4,4-diphenyl-butyric acid must adhere to stringent safety and disposal protocols to ensure a secure working environment and regulatory compliance. This document provides a comprehensive guide to the proper handling, storage, and disposal of this compound, synthesized from best practices for similar chemical structures in the absence of a specific Safety Data Sheet (SDS).

Key Compound Information
PropertyValueSource
Molecular FormulaC₂₁H₂₅NO₄PubChem[1]
Molecular Weight355.4 g/mol PubChem[1]
IUPAC Name3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acidPubChem[1]
SynonymsBoc-4-phenyl-L-b-homophenylalanine, (S)-Boc-gamma,gamma-diphenyl-beta-Homoala-OHPubChem[1]

Operational and Disposal Plan

This plan outlines the essential steps for the safe handling and disposal of this compound. It is imperative to consult and follow all local, state, and federal regulations regarding chemical waste disposal.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to avoid dust formation.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes.

Step 2: Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. Improper storage can lead to degradation of the compound and potential safety hazards.

Step 3: Spill Management

In the event of a spill, take the following precautions:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spread of the material.

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

Step 4: Disposal Procedure

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: This compound should be treated as chemical waste. Do not dispose of it with regular laboratory trash.

  • Containerization: Place the waste material in a clearly labeled, sealed container. The label should include the chemical name and any known hazard information.

  • Disposal Method: The recommended method of disposal is through a licensed chemical waste disposal company. This may involve:

    • Incineration: Controlled incineration with flue gas scrubbing is a common method for disposing of organic chemical waste.

    • Licensed Destruction Plant: Removal to a facility specifically licensed for chemical destruction.

  • Prohibited Disposal Methods:

    • Do not discharge into sewer systems.

    • Do not contaminate water, foodstuffs, or soil.

Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup by a certified waste handler.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_sds_available Is a specific Safety Data Sheet (SDS) available? start->is_sds_available follow_sds Follow disposal instructions on the SDS. is_sds_available->follow_sds Yes no_sds No specific SDS available. Treat as chemical waste based on similar compounds. is_sds_available->no_sds No ppe Wear appropriate Personal Protective Equipment (PPE). follow_sds->ppe no_sds->ppe containerize Place in a labeled, sealed container for chemical waste. ppe->containerize contact_ehs Contact Environmental Health & Safety (EHS) for guidance. containerize->contact_ehs disposal_method Arrange for disposal via a licensed chemical waste contractor. contact_ehs->disposal_method end End: Proper Disposal disposal_method->end

Caption: Disposal decision workflow for chemical waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.